molecular formula C31H37BrN4O7 B15567515 (Rac)-TBAJ-876

(Rac)-TBAJ-876

Cat. No.: B15567515
M. Wt: 657.6 g/mol
InChI Key: HHDDKDPLFXIPBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Rac)-TBAJ-876 is a useful research compound. Its molecular formula is C31H37BrN4O7 and its molecular weight is 657.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H37BrN4O7

Molecular Weight

657.6 g/mol

IUPAC Name

1-(6-bromo-2-methoxyquinolin-3-yl)-2-(2,6-dimethoxy-4-pyridinyl)-4-(dimethylamino)-1-(2,3,6-trimethoxy-4-pyridinyl)butan-2-ol

InChI

InChI=1S/C31H37BrN4O7/c1-36(2)12-11-31(37,19-15-24(38-3)34-25(16-19)39-4)27(21-17-26(40-5)35-30(43-8)28(21)41-6)22-14-18-13-20(32)9-10-23(18)33-29(22)42-7/h9-10,13-17,27,37H,11-12H2,1-8H3

InChI Key

HHDDKDPLFXIPBX-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

(Rac)-TBAJ-876: A Technical Deep Dive into its Mechanism of Action Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-TBAJ-876, a next-generation diarylquinoline, has emerged as a promising candidate in the fight against tuberculosis (TB), demonstrating potent activity against Mycobacterium tuberculosis (M. tuberculosis), including drug-resistant strains. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, its molecular targets, and the key experimental findings that elucidate its antimycobacterial properties. As the racemic form of TBAJ-876, its activity is attributed to the active enantiomer.[1][2] This document summarizes quantitative data, details experimental protocols, and provides visual representations of the underlying molecular pathways to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action: Inhibition of F1Fo-ATP Synthase

The primary mechanism of action of TBAJ-876 is the inhibition of the F1Fo-ATP synthase, an essential enzyme for ATP production in M. tuberculosis.[3][4][5][6] This inhibition leads to a depletion of cellular energy, ultimately resulting in bactericidal activity.[3] TBAJ-876 retains the core mechanism of its predecessor, bedaquiline (B32110) (BDQ), but exhibits improved potency and a more favorable safety profile.[7][8][9]

Dual Subunit Targeting

Biochemical and genetic studies have revealed that TBAJ-876, like BDQ, targets two distinct subunits of the F1Fo-ATP synthase:

  • c subunit: TBAJ-876 binds to the c subunit within the Fo domain of the ATP synthase.[3][4][5] This interaction stalls the rotation of the c-ring, which is crucial for proton translocation and, consequently, ATP synthesis.[3][4][5] Spontaneous resistance mutations to TBAJ-876 have been identified in the gene encoding the c subunit, further confirming it as a direct target.[4][5]

  • ε subunit: TBAJ-876 also interacts with the ε subunit, which plays a critical role in coupling the rotation of the c-ring to the catalytic activity of the F1 headpiece.[3][4][5] Binding to the ε subunit disrupts this coupling, further inhibiting ATP synthesis.[3][4][5] Nuclear magnetic resonance (NMR) titration studies have confirmed the binding of TBAJ-876 to the ε subunit at the same site as BDQ.[3][4][5]

The dual targeting of both the c and ε subunits is believed to be essential for the effective inhibition of the mycobacterial F-ATP synthase by this class of compounds.[10]

Comparison with Bedaquiline: A Key Distinction

A notable difference between TBAJ-876 and bedaquiline lies in their protonophore activity. Bedaquiline exhibits protonophore (uncoupler) activity, which contributes to the collapse of the proton motive force across the mycobacterial membrane.[11][12] In contrast, TBAJ-876 has been shown to lack this uncoupler activity.[10][12] Interestingly, comparative time-kill experiments revealed that both drugs exert similar bactericidal activity, suggesting that the uncoupler activity is not essential for the bactericidal effect of diarylquinolines against M. tuberculosis.[11][12]

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potent activity of TBAJ-876 against M. tuberculosis.

Table 1: In Vitro Inhibitory Activity of TBAJ-876 and Comparators

CompoundTargetAssayIC50 (nM)OrganismReference
TBAJ-876 F-ATP SynthaseATP Synthesis Inhibition0.031 - 0.2 M. bovis BCG[3]
BedaquilineF-ATP SynthaseATP Synthesis Inhibition5.3M. bovis BCG[3]

Table 2: Minimum Inhibitory Concentration (MIC) of TBAJ-876 against M. tuberculosis

CompoundStrainMIC (µg/mL)MIC90 (nM)Reference
TBAJ-876 H37Rv (Wild-type)0.004 125 [11][13]
BedaquilineH37Rv (Wild-type)0.04400[11][13]
TBAJ-876 Rv0678 mutant (BDQ-resistant)10-fold lower than BDQ -[7][14]

Table 3: In Vivo Efficacy of TBAJ-876 in a Murine TB Model

CompoundDose (mg/kg)Efficacy against Wild-type H37RvEfficacy against Rv0678 mutantReference
TBAJ-876 ≥6.25 Greater than BDQ at 25 mg/kg Greater than BDQ at 25 mg/kg [7][13]
Bedaquiline25--[7][13]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of TBAJ-876's mechanism of action.

ATP Synthesis Inhibition Assay
  • Objective: To determine the 50% inhibitory concentration (IC50) of TBAJ-876 on the F-ATP synthase.

  • Methodology:

    • Preparation of inverted membrane vesicles from Mycobacterium bovis BCG.

    • Incubation of the vesicles with varying concentrations of TBAJ-876 or a control compound.

    • Initiation of ATP synthesis by the addition of ADP and a suitable substrate (e.g., NADH).

    • Quantification of ATP produced using a luciferin-luciferase-based assay.

    • Calculation of IC50 values by plotting the percentage of ATP synthesis inhibition against the drug concentration.[3]

Minimum Inhibitory Concentration (MIC) Determination
  • Objective: To determine the minimum concentration of TBAJ-876 that inhibits the visible growth of M. tuberculosis.

  • Methodology (Broth Microdilution):

    • A two-fold serial dilution of TBAJ-876 is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Middlebrook 7H9).

    • A standardized inoculum of M. tuberculosis is added to each well.

    • The plates are incubated at 37°C for a defined period (typically 7-14 days).

    • The MIC is determined as the lowest concentration of the drug that prevents visible growth, which can be assessed visually or by using a growth indicator dye like resazurin.[15][16]

Time-Kill Kinetics Assay
  • Objective: To evaluate the bactericidal activity of TBAJ-876 over time.

  • Methodology:

    • M. tuberculosis cultures are treated with different concentrations of TBAJ-876 (e.g., 3x, 30x, and 300x the MIC90).

    • Aliquots are taken at various time points over a period of several days (e.g., up to 21 days).

    • Serial dilutions of the aliquots are plated on solid media (e.g., Middlebrook 7H11 agar).

    • After incubation, the number of colony-forming units (CFU) is enumerated to determine the reduction in bacterial viability over time.[11][12]

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes.

G cluster_membrane Mycobacterial Inner Membrane ATP_Synthase F1Fo-ATP Synthase c_subunit c subunit epsilon_subunit ε subunit F1_headpiece F1 Headpiece (Catalytic Site) TBAJ876 This compound TBAJ876->c_subunit Binds and stalls rotation TBAJ876->epsilon_subunit Binds and disrupts coupling Proton_translocation Proton Translocation c_ring_rotation c-ring Rotation Proton_translocation->c_ring_rotation Coupling Mechanical Coupling c_ring_rotation->Coupling ATP_synthesis ATP Synthesis Coupling->ATP_synthesis Bacterial_death Bacterial Death

Diagram 1: Mechanism of Action of this compound on F1Fo-ATP Synthase.

G start Start: M. tuberculosis Culture prep_plate Prepare 96-well plate with serial dilutions of TBAJ-876 start->prep_plate inoculate Inoculate wells with standardized bacterial suspension prep_plate->inoculate incubate Incubate at 37°C for 7-14 days inoculate->incubate read Read results (visual or with indicator dye) incubate->read mic Determine MIC: Lowest concentration with no visible growth read->mic

Diagram 2: Experimental Workflow for MIC Determination.

Conclusion

This compound represents a significant advancement in the development of new anti-tuberculosis agents. Its potent inhibition of the essential F1Fo-ATP synthase through a dual-subunit targeting mechanism underscores its efficacy. The improved potency and distinct biochemical profile compared to bedaquiline, particularly the lack of protonophore activity, highlight its potential for a better-tolerated and highly effective treatment for tuberculosis, including infections caused by drug-resistant strains. Further clinical evaluation of this promising compound is warranted to fully realize its therapeutic potential.[17][18][19]

References

What is the chemical structure of (Rac)-TBAJ-876?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (Rac)-TBAJ-876

Introduction

This compound is the racemic mixture of TBAJ-876, a next-generation diarylquinoline antibiotic currently under investigation for the treatment of tuberculosis (TB), including multi-drug resistant strains.[1][2][3][4] As an analog of bedaquiline (B32110), the first diarylquinoline anti-TB drug, TBAJ-876 exhibits potent bactericidal activity against Mycobacterium tuberculosis.[1][3][5] It belongs to the same class of drugs as bedaquiline and is being explored for its potential to offer a more effective and safer treatment regimen.[6][7] Preclinical and early clinical studies suggest that TBAJ-876 has improved pharmacological properties compared to its predecessor.[6][7] This document provides a comprehensive overview of the chemical structure, mechanism of action, and available technical data for this compound.

Chemical Structure and Properties

This compound is a racemate, meaning it is composed of an equal mixture of enantiomers.[2][4] The chemical formula for TBAJ-876 is C₃₁H₃₇BrN₄O₇, with a monoisotopic mass of 656.184563 Da and an average mass of 657.562 Da.[4][8]

Molecular Structure:

Mechanism of Action

TBAJ-876 targets the F₁F₀-ATP synthase in Mycobacterium tuberculosis, an essential enzyme for energy production in the bacterium.[5][9][10] The mechanism of action involves a dual-binding inhibition of the F-ATP synthase:

  • Binding to the c-subunit: TBAJ-876 binds to the c-subunit of the F₀ rotor ring, which physically obstructs the rotation of the ring and halts proton translocation, a critical step in ATP synthesis.[9][10]

  • Binding to the ε-subunit: The compound also binds to the ε-subunit, which is responsible for coupling the rotation of the c-ring to the catalytic activity of the F₁ headpiece where ATP is synthesized.[9][10][11] This interaction further disrupts the enzyme's function.

This dual-targeting mechanism leads to a potent inhibition of ATP synthesis, resulting in bactericidal activity against M. tuberculosis.[9][10] Unlike bedaquiline, TBAJ-876 does not appear to possess significant uncoupler activity, suggesting this is not essential for its bactericidal effects.[5][9]

Signaling Pathway Diagram

TBAJ-876_Mechanism_of_Action cluster_drug This compound cluster_target M. tuberculosis F-ATP Synthase cluster_effect Cellular Effect TBAJ_876 This compound c_subunit c-subunit TBAJ_876->c_subunit Binds and inhibits rotation epsilon_subunit ε-subunit TBAJ_876->epsilon_subunit Binds and disrupts coupling F1_headpiece F1 Headpiece (ATP Synthesis) epsilon_subunit->F1_headpiece Inhibits catalytic function ATP_depletion ATP Depletion F1_headpiece->ATP_depletion Leads to Bactericidal_activity Bactericidal Activity ATP_depletion->Bactericidal_activity Results in Experimental_Workflow cluster_synthesis Synthesis & Formulation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Clinical Evaluation Synthesis Chemical Synthesis (Continuous Flow) Formulation Formulation Development (e.g., LAI) Synthesis->Formulation MIC_Assay MIC Determination Synthesis->MIC_Assay Murine_Model Murine TB Model (Efficacy & PK) Formulation->Murine_Model Mechanism_Study Mechanism of Action Studies (F-ATP Synthase Assay) MIC_Assay->Mechanism_Study Mechanism_Study->Murine_Model Phase1_Trial Phase 1 Clinical Trial (Safety & PK in Humans) Murine_Model->Phase1_Trial

References

(Rac)-TBAJ-876 in DMSO: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of (Rac)-TBAJ-876 in dimethyl sulfoxide (B87167) (DMSO), a common solvent used in preclinical research. This compound is the racemic mixture of TBAJ-876, a promising diarylquinoline anti-tuberculosis agent analogous to bedaquiline (B32110).[1][2][3] A thorough understanding of its behavior in DMSO is critical for accurate experimental design and the generation of reliable data in drug discovery and development.

Core Physicochemical Properties

ParameterValueSource
Molecular FormulaC₃₁H₃₇BrN₄O₇[2]
Molecular Weight657.55 g/mol [2]
CAS Number2131784-39-7[1][2]

Solubility in DMSO

This compound exhibits limited but achievable solubility in DMSO. The following table summarizes the available quantitative data. It is crucial to note that achieving the maximum solubility requires specific handling procedures.

SolventConcentration (mg/mL)Molar Concentration (mM)ConditionsSource
DMSO23.04Requires ultrasonic treatment and heating to 60°C. Use of newly opened, non-hygroscopic DMSO is recommended.[1]
Experimental Protocol for Solubilization

A standardized protocol for dissolving this compound in DMSO to achieve the concentrations listed above is outlined below. This protocol is based on best practices for handling compounds with moderate solubility.

G cluster_0 Preparation cluster_1 Dissolution cluster_2 Verification A Weigh this compound B Add appropriate volume of fresh, anhydrous DMSO A->B Transfer to vial C Vortex briefly B->C D Ultrasonic bath C->D E Warm to 60°C D->E If not fully dissolved F Visually inspect for particulates E->F F->D Particulates remain G Proceed with experiment F->G Clear solution

Figure 1: Workflow for dissolving this compound in DMSO.

Stability in DMSO

The stability of this compound in DMSO is dependent on storage temperature. Adherence to recommended storage conditions is essential to prevent degradation and ensure the integrity of stock solutions.

Storage TemperatureRecommended Storage DurationSource
-80°CUp to 6 months[1][2]
-20°CUp to 1 month[1][2]
Experimental Protocol for Stability Assessment (Conceptual)

While specific degradation kinetics for this compound in DMSO are not publicly available, a typical experimental approach to determine stability would involve the following steps. This protocol is for illustrative purposes and would require analytical method development.

G cluster_0 Solution Preparation cluster_1 Time-Zero Analysis cluster_2 Storage Conditions cluster_3 Time-Point Analysis cluster_4 Data Analysis A Prepare this compound stock solution in DMSO B t=0 analysis (e.g., HPLC-UV/MS) A->B C Store aliquots at different temperatures (e.g., RT, 4°C, -20°C, -80°C) A->C E Compare peak area of parent compound to t=0 and assess for degradation products B->E D Analyze aliquots at predetermined time points (e.g., 24h, 1 week, 1 month) C->D D->E

Figure 2: General workflow for assessing compound stability in DMSO.

Mechanism of Action: Inhibition of F-ATP Synthase

This compound is an analogue of bedaquiline and, like its parent compound, targets the F-ATP synthase in Mycobacterium tuberculosis.[3][4] This enzyme is crucial for energy production in the bacterium. Specifically, TBAJ-876 has been shown to interact with the c and ε subunits of the F-ATP synthase, disrupting its function and leading to bacterial cell death.[4] This mechanism is distinct from many other antibiotics and is a key reason for its potent antimycobacterial activity.

G cluster_Mtb Mycobacterium tuberculosis cluster_ATP_Synthase F-ATP Synthase c_subunit c subunit ATP ATP Synthesis c_subunit->ATP Drives epsilon_subunit ε subunit epsilon_subunit->ATP Drives Viability Bacterial Viability ATP->Viability Maintains ATP->Viability TBAJ876 This compound TBAJ876->c_subunit Inhibits TBAJ876->epsilon_subunit Inhibits

Figure 3: Inhibition of M. tuberculosis F-ATP synthase by this compound.

Conclusion

This technical guide summarizes the currently available information on the solubility and stability of this compound in DMSO. For optimal results, it is recommended to use fresh, anhydrous DMSO and employ both sonication and warming to achieve a 2 mg/mL solution. Stock solutions should be stored at -80°C for long-term use (up to 6 months) or at -20°C for short-term use (up to 1 month). A comprehensive understanding of these parameters is fundamental for any researcher utilizing this compound in their experimental workflows.

References

Overcoming Bedaquiline Resistance in Mycobacterium tuberculosis: The Role of (Rac)-TBAJ-876

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) poses a significant threat to global tuberculosis control efforts. Bedaquiline (B32110) (BDQ), a diarylquinoline that inhibits the mycobacterial F-ATP synthase, is a cornerstone of treatment for multidrug-resistant tuberculosis (MDR-TB). However, its efficacy is threatened by the rise of resistance, predominantly through mutations that upregulate the MmpS5/MmpL5 efflux pump. (Rac)-TBAJ-876, a novel diarylquinoline analogue, has emerged as a promising candidate to overcome this challenge. This technical guide provides a comprehensive overview of the mechanisms of bedaquiline resistance, the mode of action of TBAJ-876, and its role in surmounting resistance. It includes a detailed summary of quantitative data, experimental protocols, and visual diagrams of the key pathways and mechanisms.

Introduction: The Challenge of Bedaquiline Resistance

Bedaquiline has revolutionized the treatment of MDR-TB by targeting a novel pathway: the F-ATP synthase essential for cellular energy production in Mtb.[1][2][3] Its introduction offered a new lifeline for patients with limited treatment options. However, as with other antimicrobial agents, the emergence of resistance threatens its long-term effectiveness.

Two primary mechanisms of bedaquiline resistance have been identified:

  • Target-based mutations: These are relatively rare in clinical isolates and involve mutations in the atpE gene, which encodes the c-subunit of the F-ATP synthase, the direct target of bedaquiline.[4][5][6]

  • Non-target-based mutations: This is the most prevalent form of clinical resistance.[6][7] It typically involves mutations in the Rv0678 gene, which encodes a transcriptional repressor of the MmpS5-MmpL5 operon.[4][6][8][9] Loss-of-function mutations in Rv0678 lead to the derepression and subsequent overexpression of the MmpS5-MmpL5 efflux pump, which actively transports bedaquiline out of the bacterial cell, thereby increasing the minimum inhibitory concentration (MIC).[7][9][10]

This compound: A Next-Generation Diarylquinoline

This compound is a structural analogue of bedaquiline, developed to improve upon the parent drug's pharmacological and safety profile.[11][12] It retains the core diarylquinoline structure necessary for its antimycobacterial activity but features modifications that enhance its potency.[13][14]

Mechanism of Action

Similar to bedaquiline, TBAJ-876 targets the mycobacterial F-ATP synthase.[11][15] Extensive mechanistic studies have revealed the following key aspects of its action:

  • Dual-subunit Inhibition: TBAJ-876 inhibits the F-ATP synthase by interfering with two critical subunits: the c-subunit and the ε-subunit.[1][2][11] Binding to the c-subunit ring stalls its rotation, while interaction with the ε-subunit is thought to disrupt the coupling of this rotation to ATP synthesis.[1][2][11]

  • Retention of Core Mechanism: Genetic and biochemical evidence confirms that TBAJ-876 binds to the same site on the c-subunit as bedaquiline.[11] Spontaneous resistant mutants selected against TBAJ-876 harbor missense mutations at this binding site.[11]

  • Lack of Uncoupler Activity: A notable difference from bedaquiline is that TBAJ-876 does not exhibit significant protonophore activity.[1][15] This "uncoupler" effect, which disrupts the proton motive force, was once thought to be a secondary mechanism of bedaquiline's action. The potent bactericidal activity of TBAJ-876 in the absence of this property suggests that uncoupling is not essential for the antimycobacterial efficacy of diarylquinolines.[1][2][15]

How this compound Overcomes Efflux-Mediated Resistance

The primary advantage of TBAJ-876 lies in its ability to overcome the most common form of bedaquiline resistance mediated by the MmpS5-MmpL5 efflux pump. This is largely attributed to its significantly increased potency compared to bedaquiline.

Even with the MmpS5-MmpL5 pump overexpressed due to Rv0678 mutations, the concentration of TBAJ-876 required to inhibit Mtb growth remains well within achievable therapeutic levels.[9][10] In essence, the drug is so potent that the efflux mechanism cannot reduce its intracellular concentration below the inhibitory threshold. While mutations in Rv0678 do cause a shift in the MIC for TBAJ-876, the resulting MIC is often still lower than the MIC of bedaquiline against susceptible wild-type strains.[9][10]

However, it is important to note that TBAJ-876 is still a substrate for the MmpS5L5 pump.[8] Structure-guided genetic analyses have identified mutations within the MmpL5 protein itself that can increase the efflux of both bedaquiline and TBAJ-876, suggesting a potential future pathway for high-level resistance.[8][16]

Quantitative Data Summary

The following tables summarize the key quantitative findings from comparative studies of TBAJ-876 and bedaquiline.

Table 1: In Vitro Activity (MIC) Against M. tuberculosis

CompoundStrainGenotypeMIC (μg/mL)Fold-Change in MICReference
BedaquilineH37RvWild-type0.03-[9]
TBAJ-876H37RvWild-type0.006-[9]
BedaquilineIsogenic MutantRv0678 loss-of-function0.124x[9]
TBAJ-876Isogenic MutantRv0678 loss-of-function0.0122x[9]

Note: MIC values can vary slightly between studies depending on the specific methodology.

Table 2: In Vivo Efficacy in a Murine Model of Tuberculosis

Treatment GroupStrainGenotypeDose (mg/kg)Mean Lung CFU log10 (after 1 month)Reference
Vehicle ControlH37RvWild-type-6.5[10]
BedaquilineH37RvWild-type25~4.0[10]
TBAJ-876H37RvWild-type6.25~3.8[10]
TBAJ-876H37RvWild-type12.5~3.2[10]
Vehicle ControlMutantRv0678-6.8[10]
BedaquilineMutantRv067825~5.5[10]
TBAJ-876MutantRv06786.25~4.1[10]
TBAJ-876MutantRv067812.5~3.5[10]

Note: CFU values are approximated from published graphical data.

Visualizing the Mechanisms and Pathways

The following diagrams illustrate the key molecular interactions and regulatory pathways discussed.

Bedaquiline_Resistance_Mechanism cluster_gene Bacterial Chromosome cluster_protein Protein Level cluster_cell Mycobacterial Cell Rv0678 Rv0678 gene Rv0678_protein Rv0678 Repressor Protein Rv0678->Rv0678_protein translates to MmpS5L5_operon mmpS5-mmpL5 operon MmpS5L5_pump MmpS5/MmpL5 Efflux Pump MmpS5L5_operon->MmpS5L5_pump expresses Rv0678_protein->MmpS5L5_operon BDQ_out Bedaquiline (extracellular) MmpS5L5_pump->BDQ_out effluxes BDQ_in Bedaquiline (intracellular) BDQ_in->MmpS5L5_pump BDQ_out->BDQ_in enters cell Rv0678_mutation Mutation in Rv0678 Rv0678_mutation->Rv0678 causes

Figure 1: Bedaquiline efflux resistance pathway.

TBAJ_876_Action cluster_membrane Inner Membrane F_ATP_synthase F_o F_1 ATP_synthesis ATP Synthesis F_ATP_synthase->ATP_synthesis catalyzes c_subunit c-subunit ring epsilon_subunit ε-subunit TBAJ876 This compound TBAJ876->c_subunit binds & inhibits rotation TBAJ876->epsilon_subunit binds & disrupts coupling Proton_motive_force Proton Motive Force Proton_motive_force->F_ATP_synthase drives rotation

Figure 2: Mechanism of action of this compound.

Experimental_Workflow start Start: Isolate Mtb strains (Wild-type & Resistant) mic_testing 1. In Vitro MIC Determination (Microplate Alamar Blue Assay) start->mic_testing mouse_model 2. In Vivo Murine Model of TB (Aerosol Infection) start->mouse_model data_analysis1 Compare MICs of BDQ vs TBAJ-876 mic_testing->data_analysis1 conclusion Conclusion: Evaluate Efficacy of TBAJ-876 in Overcoming Resistance data_analysis1->conclusion treatment Administer Drug Regimens (BDQ, TBAJ-876 at various doses) mouse_model->treatment cfu_count Determine Lung Bacterial Load (CFU Enumeration) treatment->cfu_count data_analysis2 Compare Bactericidal Activity cfu_count->data_analysis2 data_analysis2->conclusion

Figure 3: General experimental workflow.

Detailed Experimental Protocols

This section provides an overview of the methodologies used to generate the data on TBAJ-876's efficacy.

Minimum Inhibitory Concentration (MIC) Determination
  • Principle: The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. The Microplate Alamar Blue Assay (MABA) is a commonly used colorimetric method for Mtb.

  • Protocol Outline:

    • Strain Preparation: M. tuberculosis strains (e.g., H37Rv wild-type and isogenic Rv0678 mutants) are grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80 to mid-log phase.

    • Drug Dilution: this compound and bedaquiline are serially diluted in a 96-well microplate to achieve a range of final concentrations.

    • Inoculation: The bacterial culture is diluted, and a standardized inoculum is added to each well of the microplate containing the drug dilutions. Control wells (no drug) are included.

    • Incubation: The plates are incubated at 37°C for 7-10 days.

    • Assay Development: A mixture of Alamar Blue reagent and Tween 80 is added to each well. Plates are re-incubated for 16-24 hours.

    • Reading Results: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

Murine Model of Chronic Tuberculosis Infection
  • Principle: This in vivo model assesses the bactericidal or bacteriostatic activity of new drug candidates in a living organism, providing a more clinically relevant measure of efficacy.

  • Protocol Outline:

    • Animal Model: BALB/c or C57BL/6 mice are commonly used.

    • Infection: Mice are infected via a low-dose aerosol route with a standardized suspension of M. tuberculosis (wild-type or resistant strains) to establish a pulmonary infection.

    • Treatment Initiation: Treatment begins 4-6 weeks post-infection, once a chronic infection is established.

    • Drug Administration: this compound and bedaquiline are administered orally (e.g., by gavage) daily or five times a week at specified doses (e.g., 6.25, 12.5, 25 mg/kg). A control group receives the vehicle only.

    • Efficacy Assessment: At specified time points (e.g., after 1 and 2 months of treatment), cohorts of mice are euthanized. The lungs are aseptically removed, homogenized, and serially diluted.

    • CFU Enumeration: The homogenates are plated on Middlebrook 7H11 agar (B569324) plates. After 3-4 weeks of incubation at 37°C, the number of colony-forming units (CFU) is counted.

    • Data Analysis: The log10 CFU per lung is calculated for each mouse. The efficacy of the treatment is determined by comparing the mean CFU counts in treated groups to the vehicle control group.

Conclusion and Future Directions

This compound represents a significant advancement in the diarylquinoline class of antibiotics. Its enhanced potency allows it to effectively overcome the most common clinical mechanism of bedaquiline resistance—efflux pump overexpression mediated by Rv0678 mutations.[9][10] By retaining the dual-target mechanism of action on the F-ATP synthase while shedding the non-essential uncoupler activity, TBAJ-876 demonstrates a refined and powerful antimycobacterial profile.[1][11][15] As it progresses through clinical trials, TBAJ-876 holds the potential to become a critical tool in the fight against drug-resistant tuberculosis, potentially offering a more robust and durable option for future treatment regimens. Continued surveillance for resistance mechanisms, particularly mutations within the MmpL5 transporter itself, will be crucial for preserving its long-term efficacy.[8]

References

Methodological & Application

Application Notes and Protocols for (Rac)-TBAJ-876 in a Mouse Model of Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Rac)-TBAJ-876 , a next-generation diarylquinoline, has demonstrated significant promise as a potent anti-tuberculosis agent, exhibiting superior activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis compared to its predecessor, bedaquiine.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in a murine model of tuberculosis, aiding researchers in the evaluation of its efficacy and mechanism of action.

Mechanism of Action

TBAJ-876 functions by inhibiting the F-ATP synthase in Mycobacterium tuberculosis, an essential enzyme for energy production within the bacterium.[3][4] This inhibition occurs through a dual-binding mechanism, targeting both the c-subunit and the ε-subunit of the F-ATP synthase.[4][5] This action disrupts the proton motive force and leads to a depletion of intrabacterial ATP, ultimately resulting in bactericidal activity.[5] Notably, unlike bedaquiline, TBAJ-876 does not exhibit uncoupler activity, suggesting this is not essential for its potent bactericidal effect.[6] An important consideration in vivo is the conversion of TBAJ-876 to its active metabolite, TBAJ-876-M3, which contributes significantly to the overall bactericidal activity.[7][8]

cluster_Mtb Mycobacterium tuberculosis Proton Motive Force Proton Motive Force ATP_Synthase F-ATP Synthase (c and ε subunits) Proton Motive Force->ATP_Synthase drives ATP_Production ATP Production ATP_Synthase->ATP_Production catalyzes Bacterial_Survival Bacterial Survival ATP_Production->Bacterial_Survival TBAJ_876 This compound TBAJ_876->ATP_Synthase inhibits Start Start Infection Aerosol Infection of BALB/c mice with M. tuberculosis Start->Infection Incubation Incubation Period (e.g., 2 weeks) Infection->Incubation Treatment_Initiation Initiate Drug Treatment Incubation->Treatment_Initiation Monitoring Monitor Body Weight and Clinical Signs Treatment_Initiation->Monitoring Sacrifice Sacrifice Subsets of Mice at Pre-defined Timepoints Monitoring->Sacrifice CFU_Enumeration Enumerate Lung CFU Sacrifice->CFU_Enumeration End End CFU_Enumeration->End

References

Application Notes and Protocols for Combination Therapy of (Rac)-TBAJ-876 with Pretomanid and Linezolid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the combination therapy involving (Rac)-TBAJ-876, pretomanid (B1679085), and linezolid (B1675486) for the treatment of tuberculosis (TB). This document includes the mechanism of action, preclinical and clinical data, and detailed experimental protocols to guide researchers in this field.

Introduction

Tuberculosis remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. The development of new, shorter, and more effective treatment regimens is a critical priority. The combination of this compound, a next-generation diarylquinoline, with the established anti-TB drugs pretomanid and linezolid, represents a promising novel regimen. TBAJ-876, an analog of bedaquiline, exhibits potent antimycobacterial activity and a potentially improved safety profile.[1][2][3] This document outlines the scientific basis and practical methodologies for studying this combination therapy.

Mechanism of Action

The three-drug regimen targets different essential pathways in M. tuberculosis:

  • This compound: This diarylquinoline targets the F1Fo-ATP synthase, an enzyme crucial for cellular energy production in mycobacteria.[4][5][6][7][8] Specifically, TBAJ-876 binds to both the c-ring and the ε-subunit of the ATP synthase, inhibiting its rotational mechanism and depleting the intracellular ATP supply.[4][5][6] Unlike its predecessor bedaquiline, TBAJ-876 does not appear to rely on an uncoupler mechanism for its bactericidal activity.[5][7]

  • Pretomanid: A nitroimidazooxazine, pretomanid has a dual mechanism of action. It inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall, under aerobic conditions.[9] Under anaerobic conditions, it releases nitric oxide, which has cytotoxic effects.[9]

  • Linezolid: An oxazolidinone antibiotic, linezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.

The combination of these three drugs with distinct mechanisms of action is expected to result in synergistic or additive bactericidal activity, a higher barrier to resistance development, and the potential for a shorter treatment duration.

Signaling Pathway and Experimental Workflow Diagrams

cluster_TBAJ876 TBAJ-876 cluster_Pretomanid Pretomanid cluster_Linezolid Linezolid cluster_Outcome Bactericidal Effect TBAJ876 TBAJ-876 ATPSynthase F1Fo-ATP Synthase (c-ring and ε-subunit) TBAJ876->ATPSynthase Inhibits ATP ATP Synthesis ATPSynthase->ATP Catalyzes BacterialDeath Mycobacterium tuberculosis Death ATP->BacterialDeath Pretomanid Pretomanid MycolicAcid Mycolic Acid Synthesis Pretomanid->MycolicAcid Inhibits NO Nitric Oxide Release (Anaerobic) Pretomanid->NO Induces MycolicAcid->BacterialDeath NO->BacterialDeath Linezolid Linezolid Ribosome 50S Ribosomal Subunit Linezolid->Ribosome Binds to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Mediates ProteinSynthesis->BacterialDeath

Caption: Mechanism of action of the TBAJ-876, pretomanid, and linezolid combination.

cluster_Preclinical Preclinical Evaluation cluster_Clinical Clinical Development cluster_Regulatory Regulatory Approval InVitro In Vitro Studies (MIC, Time-Kill Assays) InVivo In Vivo Murine Model InVitro->InVivo Tox Toxicology Assessment InVivo->Tox Phase1 Phase 1 (Safety, PK in Healthy Volunteers) Tox->Phase1 Phase2 Phase 2 (NC-009) (Dose-ranging, Efficacy in DS-TB) Phase1->Phase2 Phase3 Phase 3 (Pivotal Efficacy and Safety) Phase2->Phase3 Approval New Drug Application (NDA) Phase3->Approval

Caption: Drug development workflow for the TBAJ-876 combination therapy.

Preclinical and Clinical Data Summary

In Vitro Efficacy
CompoundMetricValueReference
TBAJ-876ATP Synthesis IC500.031 - 0.2 nM[4]
BedaquilineATP Synthesis IC505.3 nM[4]
TBAJ-876Anti-mycobacterial Activity~10-fold greater than bedaquiline[1]
In Vivo Efficacy (Murine Model)

The combination of TBAJ-876 with pretomanid and linezolid has demonstrated significant efficacy in mouse models of tuberculosis.[1][3]

RegimenDose (mg/kg)DurationOutcomeReference
S-Pa-LTBAJ-876 (≥6.25) + Pa + L1 and 2 monthsGreater efficacy than B-Pa-L against wild-type and Rv0678 mutant strains[3]
B-Pa-LBedaquiline (25) + Pa + L1 and 2 months-[3]

S denotes TBAJ-876; B denotes Bedaquiline; Pa denotes Pretomanid; L denotes Linezolid.

Clinical Trial Data (NC-009, Phase 2)

A Phase 2 clinical trial (NC-009) is evaluating the safety and efficacy of different doses of TBAJ-876 in combination with pretomanid and linezolid in adults with drug-sensitive pulmonary TB.[1][10][11][12]

ArmRegimenDuration
1TBAJ-876 (25 mg) + Pretomanid (200 mg) + Linezolid (600 mg)8 weeks, followed by HR
2TBAJ-876 (50 mg) + Pretomanid (200 mg) + Linezolid (600 mg)8 weeks, followed by HR
3TBAJ-876 (100 mg) + Pretomanid (200 mg) + Linezolid (600 mg)8 weeks, followed by HR
4Bedaquiline (200 mg daily for 8 weeks, then 100 mg daily) + Pretomanid (200 mg) + Linezolid (600 mg)26 weeks
5 (Control)HRZE8 weeks, followed by HR for 18 weeks

HRZE: Isoniazid, Rifampicin, Pyrazinamide, Ethambutol; HR: Isoniazid, Rifampicin.

Experimental Protocols

In Vitro Susceptibility Testing (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of TBAJ-876, pretomanid, and linezolid, alone and in combination, against M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv (or other relevant strains)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Drug stock solutions (dissolved in DMSO)

  • Resazurin (B115843) dye

Protocol:

  • Prepare serial two-fold dilutions of each drug in 7H9 broth in a 96-well plate. For combination studies, use a checkerboard format with serial dilutions of each drug.

  • Inoculate each well with a standardized suspension of M. tuberculosis to a final density of approximately 5 x 10^5 CFU/mL.

  • Include drug-free wells as growth controls and sterile wells as negative controls.

  • Incubate the plates at 37°C for 7-14 days.

  • Add resazurin solution to each well and incubate for an additional 24-48 hours.

  • The MIC is defined as the lowest drug concentration that prevents a color change of resazurin from blue to pink, indicating inhibition of bacterial growth.

In Vitro Time-Kill Assays

Objective: To assess the bactericidal activity of the drug combination over time.

Materials:

  • M. tuberculosis culture in logarithmic growth phase

  • Middlebrook 7H9 broth with OADC

  • Drug solutions at multiples of the MIC (e.g., 3x, 30x, 300x MIC)

  • Sterile saline for dilutions

  • Middlebrook 7H10 agar (B569324) plates

Protocol:

  • Inoculate flasks containing 7H9 broth with M. tuberculosis and the desired drug concentrations. Include a drug-free control.

  • Incubate the flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 3, 7, 14, 21 days), collect aliquots from each flask.

  • Prepare serial dilutions of the aliquots in sterile saline.

  • Plate the dilutions on 7H10 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colony-forming units (CFUs) to determine the viable bacterial count at each time point.

  • Plot log10 CFU/mL versus time to generate time-kill curves.

Murine Model of Tuberculosis Efficacy Study

Objective: To evaluate the in vivo efficacy of the TBAJ-876, pretomanid, and linezolid combination.

Animals:

  • BALB/c or C3HeB/FeJ mice

Infection:

  • Infect mice via aerosol with a low dose of M. tuberculosis H37Rv (or a resistant strain) to establish a chronic infection.

  • Allow the infection to establish for 4-6 weeks.

Treatment:

  • Randomize mice into treatment groups (e.g., vehicle control, individual drugs, two-drug combinations, three-drug combination).

  • Administer drugs daily or as per the desired schedule (e.g., five days a week) via oral gavage for a specified duration (e.g., 1-2 months).

  • Monitor mice for signs of toxicity and weight loss throughout the study.

Outcome Assessment:

  • At the end of the treatment period, euthanize the mice.

  • Aseptically remove the lungs and spleens.

  • Homogenize the organs in sterile saline.

  • Plate serial dilutions of the homogenates on 7H10 agar.

  • Incubate plates and enumerate CFUs to determine the bacterial load in each organ.

  • Compare the bacterial loads between treatment groups and the control group to assess treatment efficacy.

Safety and Toxicology Considerations

Preclinical studies have suggested that TBAJ-876 has a favorable safety profile, with a lower potential for QT prolongation compared to bedaquiline.[1] In clinical trials, the BPaL regimen (using bedaquiline) has been associated with adverse events such as hepatotoxicity, myelosuppression, and peripheral and optic neuropathy, primarily attributed to linezolid.[13] Careful monitoring of liver function, complete blood counts, and neurological symptoms is essential during treatment with these regimens.[14] Dose adjustments or interruption of linezolid may be necessary to manage toxicity.[14]

Conclusion

The combination therapy of this compound with pretomanid and linezolid holds significant promise for a more effective and potentially shorter treatment for tuberculosis. The preclinical and early clinical data are encouraging, demonstrating potent bactericidal activity. The protocols outlined in this document provide a framework for researchers to further investigate the efficacy, synergy, and safety of this novel regimen, contributing to the development of improved treatments for this devastating disease.

References

Application Notes: (Rac)-TBAJ-876 for Studying Drug-Resistant Tuberculosis Strains

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(Rac)-TBAJ-876 is a next-generation oral diarylquinoline (DARQ) antibiotic, analogous to bedaquiline (B32110) (BDQ), the first-in-class diarylquinoline approved for treating multidrug-resistant tuberculosis (MDR-TB).[1][2][3][4] Developed to improve upon bedaquiline's profile, TBAJ-876 demonstrates more potent in vitro activity against Mycobacterium tuberculosis (M. tb), including strains resistant to bedaquiine.[5] It also presents a potentially superior safety profile, with lower lipophilicity, higher clearance, and a reduced risk for cardiac events due to lower affinity for the hERG channel. These characteristics make TBAJ-876 a critical research tool and a promising clinical candidate for developing shorter, safer, and more effective treatment regimens for all forms of tuberculosis.

Mechanism of Action

Like its predecessor bedaquiline, TBAJ-876 targets the F-ATP synthase, an enzyme essential for generating energy in M. tb. The mechanism involves a dual-binding action on two subunits of the enzyme:

  • c-subunit: The primary target, where binding stalls the rotation of the c-ring, directly inhibiting ATP synthesis.

  • ε-subunit: Binding to this subunit disrupts its function in linking the c-ring's rotation to the catalytic headpiece, further preventing ATP production.

Unlike bedaquiline, TBAJ-876 does not appear to retain the parental drug's "uncoupler" activity (protonophore activity), suggesting this function is not essential for the potent bactericidal effects of the diarylquinoline class.

cluster_Mtb Mycobacterium tuberculosis Cell tbaj TBAJ-876 c_subunit c-subunit tbaj->c_subunit Binds & Stalls Rotation e_subunit ε-subunit tbaj->e_subunit Binds & Disrupts Coupling atp_synthase F-ATP Synthase atp ATP Production atp_synthase->atp Synthesizes atp_synthase->atp INHIBITED pmf Proton Motive Force pmf->atp_synthase Drives Rotation energy Bacterial Energy & Survival atp->energy cluster_WT Wild-Type M. tb cluster_Resistant BDQ-Resistant M. tb Rv0678_wt Rv0678 Gene (Active) Repressor_wt Rv0678 Repressor Rv0678_wt->Repressor_wt Expresses Efflux_wt MmpS5-MmpL5 Efflux Pump Repressor_wt->Efflux_wt Represses Rv0678_mut Rv0678 Gene (Mutated) Repressor_mut Non-functional Repressor Rv0678_mut->Repressor_mut Expresses Efflux_mut Efflux Pump (Overexpressed) Repressor_mut->Efflux_mut Repression Lost BDQ Bedaquiline (BDQ) Efflux_mut->BDQ Effluxes Drug ATP_Synthase ATP Synthase Target BDQ->ATP_Synthase Ineffective Inhibition TBAJ TBAJ-876 TBAJ->Efflux_mut High Potency Overcomes Efflux TBAJ->ATP_Synthase Effective Inhibition start Start culture 1. Prepare M. tb Culture (e.g., H37Rv) to log phase start->culture infect 2. Aerosol Infection Infect BALB/c mice to implant ~100-200 CFU in lungs culture->infect wait 3. Pre-Treatment Period Allow infection to establish (e.g., 2-4 weeks) infect->wait group 4. Randomize Mice Assign to treatment groups: - Vehicle Control - BDQ - TBAJ-876 (various doses) - Combination Regimens wait->group treat 5. Daily Oral Gavage Administer drugs 5 days/week for specified duration (e.g., 4-8 weeks) group->treat endpoint 6. Euthanasia & Harvest At defined endpoints, humanely euthanize mice and aseptically remove lungs treat->endpoint homogenize 7. Lung Homogenization Homogenize lungs in sterile saline endpoint->homogenize plate 8. Serial Dilution & Plating Plate serial dilutions of homogenate on 7H11 agar homogenize->plate count 9. CFU Enumeration Incubate plates for 3-4 weeks, then count colonies to determine lung bacterial burden (CFU) plate->count end End count->end

References

Application Notes and Protocols for Measuring the Bactericidal Activity of (Rac)-TBAJ-876

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-TBAJ-876 is a promising diarylquinoline antibiotic, an analogue of bedaquiline (B32110), developed for the treatment of tuberculosis (TB).[1] Like bedaquiline, TBAJ-876 targets the F1F0-ATP synthase in mycobacteria, an essential enzyme for energy production, leading to bacterial cell death.[2][3] TBAJ-876 has demonstrated potent in vitro and in vivo bactericidal activity against Mycobacterium tuberculosis, including some strains resistant to bedaquiline.[4][5] Notably, it exhibits a more favorable safety profile with reduced inhibition of the hERG channel, suggesting a lower risk of cardiac-related side effects compared to its predecessor.

These application notes provide detailed protocols for three standard assays to characterize the bactericidal activity of this compound: Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics Assays.

Data Presentation

Table 1: In Vitro Activity of TBAJ-876 against Mycobacterium tuberculosis
StrainMIC (μM)MIC (mg/L)Notes
M. tuberculosis H37Rv0.0150.008Wild-type, drug-susceptible strain.
M. tuberculosis Beijing VN 2002-1585~0.0015-0.003~0.0008-0.0016MICs were slightly lower than for H37Rv.
Rv0678 mutant0.030.016Isogenic mutant with a common bedaquiline resistance mutation.
Table 2: In Vitro Activity of TBAJ-876 against Mycobacterium abscessus
Strain SubspeciesMIC (μM)
abscessus0.42
massiliense0.53
bolletii0.45

Note: The original data was presented as a range of very similar values across multiple clinical isolates of each subspecies. The values here represent the MIC against the reference strain for each subspecies.

Table 3: In Vivo Bactericidal Activity of TBAJ-876 against M. tuberculosis H37Rv in a Murine Model
Treatment Group (dose in mg/kg)Mean Lung CFU (log10) at 4 weeks
Untreated Control7.61
Bedaquiline (25)~4.5
TBAJ-876 (3.125)~4.5
TBAJ-876 (6.25)< 4.0
TBAJ-876 (12.5)< 3.0

Data extracted and estimated from graphical representations in the source material.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound against mycobacterial strains using the broth microdilution method.

Materials:

  • This compound

  • Mycobacterial strain of interest (e.g., M. tuberculosis H37Rv)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a concentration at least 100-fold higher than the expected MIC.

  • Preparation of Bacterial Inoculum:

    • Grow the mycobacterial strain in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Adjust the culture with fresh 7H9 broth to a turbidity equivalent to a 0.5 McFarland standard.

    • Further dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • Add 100 µL of 7H9 broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix.

    • Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: A well containing 100 µL of broth and 100 µL of inoculum (no drug).

    • Sterility Control: A well containing 200 µL of broth only.

  • Incubation: Incubate the plate at 37°C for 7-14 days, or until growth is clearly visible in the growth control well.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC assay to assess the concentration of this compound that results in a 99.9% reduction of the initial bacterial inoculum.

Materials:

  • MIC plate from the previous experiment

  • Middlebrook 7H10 or 7H11 agar (B569324) plates

  • Sterile pipette tips and spreader

  • Incubator (37°C)

Procedure:

  • Subculturing from MIC Plate: From the wells of the MIC plate showing no visible growth (the MIC well and all wells with higher concentrations), take a 100 µL aliquot.

  • Plating: Spread the 100 µL aliquot onto a labeled 7H10 or 7H11 agar plate.

  • Incubation: Incubate the plates at 37°C for 3-4 weeks, or until colonies are visible.

  • Enumeration: Count the number of colonies (CFU) on each plate.

  • Determining the MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.

Time-Kill Kinetics Assay

This assay evaluates the rate at which this compound kills a bacterial population over time.

Materials:

  • This compound

  • Mycobacterial strain of interest

  • Middlebrook 7H9 broth with supplements

  • Sterile culture tubes or flasks

  • Shaking incubator (37°C)

  • Middlebrook 7H10 or 7H11 agar plates

  • Sterile saline or PBS for dilutions

Procedure:

  • Inoculum Preparation: Prepare a mid-log phase culture of the mycobacterial strain in 7H9 broth, adjusted to a starting concentration of approximately 1 x 10^6 CFU/mL.

  • Assay Setup:

    • Prepare a series of flasks, each containing the bacterial inoculum and this compound at different multiples of its predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC).

    • Include a growth control flask with no drug.

  • Incubation and Sampling:

    • Incubate the flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile saline or PBS.

    • Plate 100 µL of appropriate dilutions onto 7H10 or 7H11 agar plates.

    • Incubate the plates until colonies are visible, then count the CFU.

  • Data Analysis:

    • Calculate the CFU/mL for each time point and concentration.

    • Convert the CFU/mL values to log10 CFU/mL.

    • Plot the mean log10 CFU/mL against time for each concentration to generate time-kill curves.

    • Bactericidal activity is typically defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.

Visualizations

Mechanism of Action of TBAJ-876

Caption: Dual-target inhibition of F1F0-ATP synthase by this compound.

Experimental Workflow for MIC and MBC Determination

Workflow for MIC and MBC Determination start Start prep_inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) start->prep_inoculum inoculate Inoculate Plate with Bacteria prep_inoculum->inoculate serial_dilution Prepare Serial Dilutions of This compound in 96-well Plate serial_dilution->inoculate incubate_mic Incubate Plate (7-14 days at 37°C) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells (MIC and higher concentrations) onto Agar Plates read_mic->subculture Proceed to MBC incubate_mbc Incubate Agar Plates (3-4 weeks at 37°C) subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc end End read_mbc->end

Caption: Workflow for determining MIC and MBC of this compound.

Experimental Workflow for Time-Kill Assay

Workflow for Time-Kill Assay start Start prep_inoculum Prepare Bacterial Inoculum (~1x10^6 CFU/mL) start->prep_inoculum setup_assay Set up Cultures with Different Multiples of MIC of this compound prep_inoculum->setup_assay incubate_sample Incubate with Shaking at 37°C setup_assay->incubate_sample sampling Take Aliquots at Defined Time Points incubate_sample->sampling sampling->incubate_sample Continue Incubation serial_dilute_plate Perform Serial Dilutions and Plate on Agar sampling->serial_dilute_plate incubate_plates Incubate Agar Plates serial_dilute_plate->incubate_plates count_cfu Count CFU and Calculate log10 CFU/mL incubate_plates->count_cfu plot_curves Plot Time-Kill Curves count_cfu->plot_curves end End plot_curves->end

Caption: Workflow for conducting a time-kill kinetics assay.

References

Application Notes and Protocols for In Vivo Imaging of (Rac)-TBAJ-876 Activity in Infected Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-TBAJ-876 is a next-generation diarylquinoline, and a promising clinical candidate for the treatment of tuberculosis (TB), including multidrug-resistant strains. As an analog of bedaquiline, TBAJ-876 exhibits a more potent in vitro activity against Mycobacterium tuberculosis and a superior preclinical safety profile, with a reduced risk of cardiotoxicity. The mechanism of action of TBAJ-876 involves the inhibition of the mycobacterial F-ATP synthase, a critical enzyme for energy production in the bacterium. This inhibition is achieved by binding to both the c and ε subunits of the F-ATP synthase, effectively halting ATP synthesis and leading to bacterial death. Notably, TBAJ-876 has been shown to have potent bactericidal activity in murine models of tuberculosis. In vivo, it is metabolized into active compounds, with the M3 metabolite significantly contributing to its overall efficacy.

The development of novel anti-tubercular agents like this compound necessitates robust methods for evaluating their efficacy in vivo. Traditional methods, such as counting colony-forming units (CFU) in explanted organs, are laborious, time-consuming, and only provide endpoint data. In vivo imaging offers a powerful alternative, enabling real-time, non-invasive monitoring of infection progression and treatment response in living animals. This allows for longitudinal studies in the same animal cohort, reducing biological variability and the number of animals required.

These application notes provide detailed protocols for assessing the in vivo activity of this compound against mycobacterial infections using common imaging modalities, including bioluminescence, fluorescence, and Positron Emission Tomography (PET).

Principle of the Method

The in vivo imaging of this compound activity is based on monitoring the effect of the drug on the viability and metabolic activity of mycobacteria or the host's response to the infection. Since this compound is not inherently fluorescent or positron-emitting, its activity is measured indirectly. This can be achieved through several approaches:

  • Bioluminescence and Fluorescence Imaging: These methods utilize reporter strains of Mycobacterium tuberculosis that are genetically engineered to express luciferase (for bioluminescence) or a fluorescent protein (e.g., tdTomato). The light emitted from the bacteria serves as a proxy for the bacterial load. Treatment with an effective drug like this compound will lead to a reduction in the bacterial population, resulting in a quantifiable decrease in the light signal.

  • Positron Emission Tomography (PET): PET imaging can be used to assess the metabolic activity of infected tissues. [18F]Fluorodeoxyglucose ([18F]FDG), a glucose analog, is taken up by metabolically active cells, including inflammatory cells at the site of infection. Successful treatment with this compound reduces the bacterial load and associated inflammation, leading to a decrease in [18F]FDG uptake, which can be quantified by PET imaging. While not a direct measure of bacterial viability, it provides a valuable indicator of treatment response.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of TBAJ-876.

Table 1: In Vitro Activity of TBAJ-876 against Mycobacterium tuberculosis

CompoundM. tuberculosis StrainMIC (μg/mL)
TBAJ-876 H37Rv0.015-0.03
Beijing VN 2002-15850.008
Rv0678 mutant0.06
Bedaquiline H37Rv0.12
Beijing VN 2002-15850.25
Rv0678 mutant0.5
TBAJ-876-M3 H37Rv0.06
Beijing VN 2002-15850.03

Table 2: In Vivo Efficacy of TBAJ-876 in a Murine Model of Tuberculosis

Treatment GroupDose (mg/kg)DurationLog10 CFU Reduction in Lungs (vs. untreated)
TBAJ-876 1.64 weeks3.4
6.254 weeks6.0
254 weeks6.6
TBAJ-876-M3 3.14 weeks4.2
12.54 weeks6.1
504 weeks>7.9 (culture negative)
Bedaquiline 254 weeks~3.5

Signaling Pathway and Experimental Workflow

Mechanism of Action of this compound

G Mechanism of Action of this compound cluster_membrane Mycobacterial Inner Membrane F-ATP_synthase F-ATP Synthase c_subunit c subunit F-ATP_synthase->c_subunit component epsilon_subunit ε subunit F-ATP_synthase->epsilon_subunit component TBAJ-876 This compound TBAJ-876->F-ATP_synthase targets TBAJ-876->c_subunit binds to TBAJ-876->epsilon_subunit binds to ATP_synthesis_block ATP Synthesis Blocked c_subunit->ATP_synthesis_block epsilon_subunit->ATP_synthesis_block Bacterial_death Bacterial Death ATP_synthesis_block->Bacterial_death

Caption: Mechanism of this compound targeting the F-ATP synthase in mycobacteria.

Experimental Workflow for In Vivo Imaging of Drug Efficacy

G Workflow for In Vivo Imaging of this compound Efficacy Infection Infect Mice with Reporter M.tb Strain Baseline_Imaging Baseline In Vivo Imaging Infection->Baseline_Imaging Treatment Administer this compound or Vehicle Baseline_Imaging->Treatment Longitudinal_Imaging Longitudinal In Vivo Imaging Treatment->Longitudinal_Imaging Data_Analysis Quantify Signal & Analyze Data Longitudinal_Imaging->Data_Analysis Endpoint_Analysis Endpoint Analysis (CFU, Histology) Longitudinal_Imaging->Endpoint_Analysis Data_Analysis->Longitudinal_Imaging repeat

Caption: Workflow for assessing this compound efficacy using in vivo imaging.

Experimental Protocols

Protocol 1: In Vivo Bioluminescence Imaging of this compound Activity

This protocol describes the use of a luciferase-expressing M. tuberculosis strain to monitor the bactericidal activity of this compound in a mouse model of pulmonary tuberculosis.

Materials:

  • Bioluminescent M. tuberculosis strain (e.g., H37Rv expressing luxABCDE or firefly luciferase).

  • Female BALB/c or SCID mice (6-8 weeks old).

  • This compound.

  • Vehicle control (e.g., 20% hydroxypropyl-β-cyclodextrin).

  • D-luciferin (for firefly luciferase) substrate.

  • In vivo imaging system (e.g., IVIS Spectrum).

  • Aerosol infection chamber.

  • Standard laboratory equipment for microbiology and animal handling.

Procedure:

  • Infection:

    • Prepare a mid-log phase culture of the bioluminescent M. tuberculosis strain.

    • Infect mice via the aerosol route with a low dose of bacteria (e.g., 100-200 CFU/lungs).

    • Allow the infection to establish for a defined period (e.g., 2-4 weeks).

  • Baseline Imaging:

    • Anesthetize mice using isoflurane.

    • If using a firefly luciferase strain, administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.

    • Wait for the optimal time for substrate distribution (typically 10-15 minutes).

    • Place the mice in the imaging chamber and acquire bioluminescence images.

    • Quantify the signal from the lung region of interest (ROI).

  • Treatment:

    • Randomize mice into treatment and control groups.

    • Administer this compound orally at the desired doses (e.g., 6.25, 25 mg/kg) daily for the duration of the study (e.g., 4 weeks).

    • Administer the vehicle control to the control group.

  • Longitudinal Imaging:

    • Perform bioluminescence imaging at regular intervals (e.g., weekly) throughout the treatment period, following the same procedure as the baseline imaging.

  • Data Analysis:

    • Quantify the bioluminescent signal (photons/second) from the lung ROI for each mouse at each time point.

    • Normalize the signal to the baseline values for each animal.

    • Compare the signal between the treatment and control groups to determine the effect of this compound.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice.

    • Harvest the lungs and homogenize the tissue.

    • Plate serial dilutions of the homogenates on appropriate agar (B569324) to determine the bacterial load (CFU).

    • Correlate the final bioluminescence signal with the CFU counts.

Protocol 2: In Vivo PET-CT Imaging of Treatment Response

This protocol details the use of [18F]FDG-PET-CT to monitor the metabolic activity of infected lung tissue in response to this compound treatment.

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv).

  • Female C3HeB/FeJ mice (a strain that develops caseous necrotic granulomas).

  • This compound.

  • Vehicle control.

  • [18F]FDG.

  • Small animal PET-CT scanner.

  • Aerosol infection chamber.

  • Standard laboratory equipment for radiochemistry and animal handling.

Procedure:

  • Infection:

    • Infect mice with M. tuberculosis via the aerosol route as described in Protocol 1.

    • Allow the infection to establish and for granulomas to form (e.g., 4-6 weeks).

  • Baseline PET-CT Imaging:

    • Fast the mice overnight (12-16 hours) with free access to water.

    • Anesthetize the mice with isoflurane.

    • Administer [18F]FDG (e.g., 7.4 MBq) via tail vein injection.

    • Allow for tracer uptake for 45-60 minutes.

    • Acquire a static PET scan followed by a CT scan for anatomical co-registration.

  • Treatment:

    • Initiate treatment with this compound and vehicle as described in Protocol 1.

  • Longitudinal PET-CT Imaging:

    • Perform PET-CT imaging at specified time points during and after treatment (e.g., 2, 4, and 8 weeks).

  • Data Analysis:

    • Reconstruct the PET and CT images and fuse them.

    • Draw regions of interest (ROIs) around the infected areas in the lungs, guided by the CT images.

    • Calculate the standardized uptake value (SUV) for each ROI.

    • Compare the changes in SUV over time between the treatment and control groups.

  • Endpoint Analysis:

    • Perform CFU enumeration and histopathological analysis of the lungs at the end of the study to correlate with the imaging data.

Conclusion

In vivo imaging provides a powerful platform for the preclinical evaluation of novel anti-tubercular drugs like this compound. By enabling non-invasive, longitudinal monitoring of treatment efficacy, these techniques can accelerate the drug development process, provide deeper insights into drug action, and ultimately contribute to the development of more effective therapies for tuberculosis. The protocols outlined above provide a framework for researchers to apply these advanced imaging modalities to their studies of this compound and other anti-tubercular agents.

Troubleshooting & Optimization

Optimizing (Rac)-TBAJ-876 dosage for maximum efficacy in mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing (Rac)-TBAJ-876 in preclinical mouse models of tuberculosis. The guides and FAQs below address common issues encountered during experimentation to help optimize dosage and achieve maximum efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the racemic form of TBAJ-876, a next-generation diarylquinoline and an analog of bedaquiline (B32110) used in tuberculosis research.[1][2] Its primary mechanism of action is the inhibition of the mycobacterial F1F-ATP synthase, an essential enzyme for generating ATP in Mycobacterium tuberculosis.[3][4] TBAJ-876 targets both the c-ring and the ε-subunit of the ATP synthase, which is crucial for its potent antimycobacterial activity.[3][5] Unlike its parent compound bedaquiline, TBAJ-876 does not exhibit uncoupler activity, suggesting this function is not critical for its bactericidal effects.[3][4]

Q2: What is the recommended starting dose for this compound in mice for efficacy studies?

A2: Based on murine models of tuberculosis, TBAJ-876 has shown dose-dependent bactericidal activity.[6][7] Doses starting at 3.125 mg/kg have demonstrated efficacy similar to a 25 mg/kg dose of bedaquiline.[6] Doses of 6.25 mg/kg and 12.5 mg/kg have shown significantly greater efficacy than 25 mg/kg of bedaquiline against both wild-type and resistant strains of M. tuberculosis.[6][8][9] Therefore, a starting dose range of 3-6 mg/kg administered orally is a reasonable starting point for efficacy studies.

Q3: How should this compound be prepared for administration to mice?

A3: For oral administration in mice, this compound is typically prepared as an oral suspension.[10][11] While specific vehicle details can be proprietary, a common practice for similar compounds involves suspension in a vehicle such as 0.5% methylcellulose (B11928114) or a similar aqueous-based solution to ensure uniform delivery. For long-acting injectable formulations, the compound has been prepared with 80% (w/w) active pharmaceutical ingredient (API) with differing excipients for intramuscular (IM) injection.[12]

Q4: What are the pharmacokinetic properties and key metabolites of TBAJ-876 in mice?

A4: TBAJ-876 exhibits multicompartmental pharmacokinetics with a long terminal half-life.[7][10][11] In mice, a significant portion of its bactericidal activity is attributed to its primary active metabolite, N-desmethyl-TBAJ-876 (M3).[10][13] After administration of TBAJ-876, M3 exposures in plasma have been observed to be 2.2 to 3.6-fold higher than the parent compound.[13][14] This highlights the importance of measuring both TBAJ-876 and M3 concentrations in plasma to fully understand the compound's activity.[13]

Q5: What are the known safety and tolerability profiles of TBAJ-876?

A5: Preclinical safety evaluations in rats and dogs have shown acceptable toxicological and tolerability profiles.[11] Importantly, TBAJ-876 and its main metabolites have a reduced risk of causing QTc prolongation compared to bedaquiline.[11][15] In a pilot study with a long-acting injectable formulation in mice, doses were generally well-tolerated, although one high dose (1000 mg/kg) of a specific formulation caused thigh swelling, suggesting a possible reaction to the excipient.[12]

Data Summary Tables

Table 1: Dose-Dependent Efficacy of TBAJ-876 in a Murine TB Model

Dose (mg/kg, oral) Comparator Efficacy Outcome Source
3.125 Bedaquiline (25 mg/kg) Similar reduction in lung CFU counts. [6]
6.25 Bedaquiline (25 mg/kg) Significantly greater reduction in lung CFU counts. [6][8]

| 12.5 | Bedaquiline (25 mg/kg) | Significantly greater reduction in lung CFU counts. |[6][8] |

Table 2: Pharmacokinetic Parameters in BALB/c Mice (Single Oral Dose)

Compound Dose (mg/kg) AUC₀₋ᵢₙ𝒻 (mg-h/L) Source
TBAJ-876 20 5.61 [6]

| Bedaquiline | 20 | 20.9 |[6] |

Troubleshooting Guides

Issue 1: Higher than expected efficacy variability between individual mice.

  • Possible Cause 1: Inconsistent Drug Formulation.

    • Solution: Ensure the this compound suspension is homogenous before and during dosing. Vortex the stock solution thoroughly before drawing each dose. If particles are settling too quickly, consider optimizing the suspension vehicle.

  • Possible Cause 2: Gavage Irregularity.

    • Solution: Ensure all technicians are properly trained in oral gavage techniques to guarantee consistent delivery to the stomach and avoid accidental administration into the lungs.

  • Possible Cause 3: Metabolic Differences.

    • Solution: Since the M3 metabolite is a major contributor to efficacy, individual differences in metabolism can affect outcomes.[13] It may be necessary to increase the sample size (n) per group to account for this biological variability.

Issue 2: Lack of expected therapeutic effect at a given dose.

  • Possible Cause 1: Insufficient Drug Exposure.

    • Solution: Confirm plasma concentrations of both TBAJ-876 and its active metabolite M3 via LC-MS/MS.[12] The dose may need to be increased. Studies show a clear dose-dependent response.[6][7]

  • Possible Cause 2: Drug Resistance.

    • Solution: While TBAJ-876 is potent against strains with Rv0678 mutations that confer resistance to bedaquiline, it is crucial to confirm the sensitivity of the specific M. tuberculosis strain being used.[6][8]

  • Possible Cause 3: Incorrect Drug Storage.

    • Solution: this compound powder should be stored at -20°C for up to 3 years.[2] Stock solutions in solvent are stable for 6 months at -80°C or 1 month at -20°C.[1] Improper storage can lead to degradation.

Issue 3: Unexpected adverse events or toxicity.

  • Possible Cause 1: Excipient or Vehicle Toxicity.

    • Solution: If using a custom formulation, run a vehicle-only control group to assess tolerability. As noted in long-acting injectable studies, excipients can sometimes cause local reactions.[12]

  • Possible Cause 2: Off-Target Effects at High Doses.

    • Solution: Review the dose being administered. While TBAJ-876 has a favorable preclinical safety profile, all compounds can exhibit toxicity at high concentrations.[11] Consider performing a dose-ranging tolerability study before proceeding with long-term efficacy experiments.

  • Possible Cause 3: Interaction with Other Study Agents.

    • Solution: If TBAJ-876 is being tested in combination with other drugs, consider the potential for drug-drug interactions.[11] A review of the metabolic pathways of all co-administered compounds is recommended.

Experimental Protocols & Visualizations

Protocol: In Vivo Efficacy Assessment in a Murine TB Model
  • Animal Model: Utilize BALB/c or other susceptible mouse strains.

  • Infection: Infect mice via aerosol route with a low dose of Mycobacterium tuberculosis (e.g., H37Rv strain) to establish a chronic infection.

  • Treatment Initiation: Begin treatment approximately 2-4 weeks post-infection, once the bacterial load in the lungs has stabilized.

  • Drug Preparation: Prepare this compound in a suitable oral suspension vehicle (e.g., 0.5% methylcellulose in water). Prepare fresh daily or according to established stability data.

  • Dosing Regimen:

    • Group 1: Vehicle Control (oral gavage).

    • Group 2: this compound at 3 mg/kg (oral gavage, daily).

    • Group 3: this compound at 6.25 mg/kg (oral gavage, daily).[6]

    • Group 4: this compound at 12.5 mg/kg (oral gavage, daily).[6]

    • Group 5: Positive Control (e.g., Bedaquiline at 25 mg/kg, oral gavage, daily).[6]

  • Monitoring: Monitor mice daily for clinical signs of illness (weight loss, ruffled fur, inactivity).

  • Efficacy Endpoint: After a predefined treatment period (e.g., 4 weeks), euthanize mice. Aseptically remove lungs and homogenize.

  • CFU Enumeration: Plate serial dilutions of the lung homogenates on selective 7H11 agar.[12] Incubate plates for 3-4 weeks and count colony-forming units (CFU) to determine bacterial load.

  • Pharmacokinetic Analysis: At designated time points, collect blood samples to measure plasma concentrations of TBAJ-876 and its M3 metabolite using a validated LC-MS/MS method.[12]

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis Infection Aerosol Infection of Mice with M. tuberculosis Acclimation Post-Infection Acclimation (2-4 weeks) Infection->Acclimation Grouping Randomize into Treatment Groups Acclimation->Grouping Dosing Daily Oral Dosing (4 weeks) Grouping->Dosing Monitoring Daily Health Monitoring Dosing->Monitoring Euthanasia Euthanasia & Lung Harvest Dosing->Euthanasia Homogenization Lung Homogenization Euthanasia->Homogenization PK Blood Collection for PK Euthanasia->PK CFU CFU Plating & Incubation Homogenization->CFU Data Data Analysis (CFU & PK) CFU->Data PK->Data mechanism_of_action cluster_membrane Mycobacterial Inner Membrane cluster_cytoplasm Cytoplasm F0 F0 Subunit (Proton Channel) c_ring c-ring epsilon ε-subunit F1 F1 Subunit (Catalytic Site) c_ring->F1 Rotation Drives epsilon->F1 Couples Energy ATP ATP F1->ATP Synthesis ADP_Pi ADP + Pi ADP_Pi->F1 Substrate TBAJ876 This compound TBAJ876->c_ring Inhibits Rotation TBAJ876->epsilon Inhibits Coupling troubleshooting_tree Start Experiment Shows Poor Efficacy CheckPK Measure Plasma Levels of TBAJ-876 and M3 Start->CheckPK LowExposure Result: Low Exposure CheckPK->LowExposure No AdequateExposure Result: Adequate Exposure CheckPK->AdequateExposure Yes CheckFormulation Verify Formulation (Homogeneity, Stability) CheckStrain Confirm Strain Sensitivity (MIC) CheckFormulation->CheckStrain No Issue ReviewProtocol Action: Review Dosing Technique & Storage CheckFormulation->ReviewProtocol Issue Found CheckStrain->ReviewProtocol Sensitive UseSensitiveStrain Action: Use Validated Sensitive Strain CheckStrain->UseSensitiveStrain Resistant IncreaseDose Action: Increase Dose or Optimize Vehicle/Route LowExposure->IncreaseDose LowExposure->ReviewProtocol AdequateExposure->CheckFormulation

References

Navigating the Metabolic Landscape of (Rac)-TBAJ-876: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for understanding the in vitro metabolic stability of (Rac)-TBAJ-876, a promising diarylquinoline antimicrobial agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound in vitro?

A1: In vitro studies have identified that the primary metabolic pathway for this compound is N-demethylation, leading to the formation of its major active metabolite, M3 (TBAJ-876-M3). Further demethylation can also occur. The cytochrome P450 enzyme CYP3A4 is the main enzyme responsible for the hepatic metabolism of TBAJ-876[1].

Q2: How does the metabolic stability of this compound compare across different species?

A2: this compound exhibits high metabolic stability in human, rat, and dog liver microsomes, with a half-life of over 240 minutes. It is metabolized more rapidly in monkey and mouse liver microsomes. The major metabolite, M3, is metabolically stable across all tested species. For a detailed comparison, please refer to the data presented in Table 1.

Q3: My in vitro microsomal stability assay shows very rapid turnover of this compound. What could be the issue?

A3: If you observe unexpectedly rapid metabolism, consider the following:

  • Microsome Quality: Ensure the liver microsomes are of high quality and have been stored correctly at -80°C. Repeated freeze-thaw cycles can diminish enzymatic activity.

  • Cofactor Concentration: Verify the concentration of the NADPH regenerating system components. Insufficient cofactor supply can be a rate-limiting step in less stable compounds, but for a stable compound like TBAJ-876, this is less likely to be the primary issue.

  • Compound Purity: Confirm the purity of your this compound sample. Impurities could be more metabolically labile, giving a false impression of rapid turnover of the parent compound.

  • Assay Conditions: Double-check all experimental parameters, including incubation time, temperature (should be 37°C), and microsomal protein concentration, against the recommended protocol.

Q4: I am not detecting the M3 metabolite in my assay. What should I check?

A4: Several factors could contribute to the lack of M3 detection:

  • Low Formation Rate: Given the high stability of the parent compound, the rate of M3 formation might be very low and below the limit of detection of your analytical method. Consider increasing the incubation time or the microsomal protein concentration to enhance metabolite formation.

  • Analytical Method Sensitivity: Your LC-MS/MS method may not be sensitive enough to detect the low levels of M3 being formed. Optimize the mass spectrometry parameters for the specific m/z of M3.

  • Metabolite Instability: While M3 is reported to be stable, ensure your sample handling and storage conditions are not causing its degradation.

Quantitative Data Summary

The following tables summarize the in vitro metabolic stability of this compound and its primary metabolite, M3, in liver microsomes from various species.

Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes

SpeciesHalf-Life (t½, min)
Human>240
Rat>240
Dog>240
Monkey114
Mouse31

Data sourced from a clinical trial protocol for TBAJ-876.

Table 2: In Vitro Metabolic Stability of M3 Metabolite in Liver Microsomes

SpeciesHalf-Life (t½, min)
Human>240
Rat>240
Dog>240
Monkey>240
Mouse>240

Data sourced from a clinical trial protocol for TBAJ-876.

Experimental Protocols

Microsomal Stability Assay for this compound

This protocol outlines a typical procedure for assessing the metabolic stability of this compound in liver microsomes.

1. Materials and Reagents:

  • This compound

  • Liver microsomes (human, rat, mouse, etc.)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (B52724) (ACN) with an appropriate internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

2. Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare working solutions by diluting the stock solution in acetonitrile.

  • Prepare Incubation Mixture:

    • In a 96-well plate, combine phosphate buffer, MgCl₂, and liver microsomes.

    • Add the this compound working solution to achieve the desired final concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the Reaction:

    • Add the NADPH regenerating system to each well to start the metabolic reaction.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), stop the reaction by adding 3-5 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Seal the plate and vortex to mix.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the proteins.

  • Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the remaining concentration of this compound at each time point.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg microsomal protein/mL).

Visualizations

Metabolic_Pathway Metabolic Pathway of this compound TBAJ876 This compound M3 M3 (N-desmethyl) TBAJ876->M3 CYP3A4 (N-demethylation) M2 M2 (N-didesmethyl) M3->M2 CYP3A4 (N-demethylation)

Caption: Proposed metabolic pathway of this compound.

Experimental_Workflow Microsomal Stability Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis stock Prepare Stock Solutions incubation_mix Prepare Incubation Mixture stock->incubation_mix initiate Initiate Reaction with NADPH incubation_mix->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate at Time Points incubate->terminate process Process Samples (Centrifuge) terminate->process analyze LC-MS/MS Analysis process->analyze calculate Calculate t½ and Clint analyze->calculate

Caption: Workflow for the in vitro microsomal stability assay.

References

Challenges and solutions in the chemical synthesis of (Rac)-TBAJ-876

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chemical synthesis of (Rac)-TBAJ-876. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges associated with the synthesis of the key intermediate, fragment 876A-B?

A1: Historically, the synthesis of fragment 876A-B involved a lengthy 12-step sequence.[1] Key challenges with this route included the use of cryogenic conditions, organolithium reagents, and a costly palladium-based Suzuki coupling reaction.[1] This older method also suffered from a low overall yield of approximately 20%.[2]

Q2: Is there a more efficient and scalable method for synthesizing fragment 876A-B?

A2: Yes, a more efficient three-step synthesis has been developed, which utilizes an aldol (B89426) condensation strategy.[2][3] This improved route offers a significantly higher overall yield of 75% and has been successfully demonstrated on a multigram scale. A major advantage of this newer method is that it avoids the need for expensive palladium catalysts and chromatographic purification steps.

Q3: How is the final this compound molecule synthesized from fragment 876A-B?

A3: The non-stereoselective synthesis of this compound is achieved by reacting fragment 876A-B with LDA (lithium diisopropylamide) to form an organolithium species. This is then reacted with KSM-1 to produce a mixture of stereoisomers with a 90% yield. The desired stereoisomer is subsequently isolated through fractional crystallization and chiral SFC column purification.

Q4: Has an asymmetric synthesis for TBAJ-876 been developed?

A4: Yes, an asymmetric synthesis of TBAJ-876 has been reported using a synergistic Li/Li catalysis approach. This method achieves a high yield of 95% and good stereoselectivity, which can be further enhanced by simple recrystallization. This process has also been successfully scaled up to a 5-gram scale.

Troubleshooting Guide

Problem 1: My reaction to form chloroquinoline 7 from quinolone 6 is stalling.

  • Possible Cause: Insufficient amount of the dehydrating agent, phosphorus oxychloride (POCl3).

  • Solution: The reaction may require the addition of more POCl3. In a reported procedure, the reaction that stalled with an initial 2.5 equivalents of POCl3 was successfully driven to completion by the incremental addition of more POCl3, up to a total of 4.5 equivalents.

Problem 2: I am observing significant retro-aldol reaction and decomposition of my diarylquinoline product under basic conditions.

  • Possible Cause: Diarylquinoline analogues of bedaquiline, including TBAJ-876, are known to be unstable under basic conditions, which can lead to retro-aldol reactions.

  • Solution: When performing reactions or workups, it is crucial to avoid strongly basic conditions if possible. If a base is necessary, consider using milder bases or carefully controlling the reaction temperature and time to minimize degradation. For protecting group removal, acid-labile protecting groups are preferred over base-labile ones.

Problem 3: I am struggling with the purification of intermediates and the final product.

  • Possible Cause: The formation of closely related impurities or the presence of unreacted starting materials can complicate purification.

  • Solution: The newer aldol condensation route for fragment 876A-B was specifically designed to avoid chromatographic purification. The product often precipitates from the reaction mixture and can be isolated by filtration. For the final this compound, a combination of fractional crystallization and chiral SFC is effective for isolating the desired stereoisomer.

Quantitative Data Summary

Table 1: Synthesis of Chloroquinoline 7

Reagent/ConditionValueReference
Starting MaterialQuinolone 6
ReagentPhosphorus oxychloride (POCl3)
Total Equivalents of POCl34.5
SolventToluene
TemperatureReflux
Reaction Time3.5 hours
Yield90%
Purity (area%)91%

Table 2: Synthesis of this compound from Fragment 876A-B

Reagent/ConditionValueReference
Starting MaterialFragment 876A-B
Reagent 1LDA (Lithium diisopropylamide)
Reagent 2KSM-1
Yield of Stereoisomer Mixture90%

Table 3: Asymmetric Synthesis of TBAJ-876

MethodYieldEnantiomeric Ratio (er)Diastereomeric Ratio (dr)Reference
Synergistic Li/Li Catalysis95%88:12-
After Recrystallization-99.6:0.410:1

Experimental Protocols & Workflows

Synthesis of Fragment 876A-B via Aldol Condensation

This workflow outlines the improved, higher-yielding synthesis of the key intermediate 876A-B.

cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Dehydration cluster_2 Step 3: Chlorination and Methoxylation cluster_3 Purification A 6-bromo-3,4-dihydroquinolin-2(H)-one C Aldol Condensation Product A->C Sodium methoxide, Refluxing Methanol B Aldehyde 4 B->C D Quinolone 6 C->D Formation of Quinolone 6 E Chloroquinoline 7 D->E POCl3, Toluene, Reflux F Fragment 876A-B E->F Sodium methoxide, Refluxing Methanol G Pure Fragment 876A-B (No Chromatography) F->G Precipitation and Filtration

Caption: Workflow for the synthesis of fragment 876A-B.

Final Assembly of this compound

This diagram illustrates the final steps to produce the racemic mixture of TBAJ-876 and the subsequent purification of the desired stereoisomer.

cluster_0 Step 1: Coupling Reaction cluster_1 Step 2: Isolation of Desired Stereoisomer A Fragment 876A-B C Mixture of Stereoisomers (this compound) A->C LDA, THF, -75 °C B KSM-1 B->C D Enriched Stereoisomer C->D Fractional Crystallization E Pure Desired Stereoisomer of TBAJ-876 D->E Chiral SFC Purification

Caption: Final assembly and purification of this compound.

References

Troubleshooting common issues in (Rac)-TBAJ-876 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-TBAJ-876.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the racemic form of TBAJ-876, a diarylquinoline analog of the anti-tuberculosis drug bedaquiline (B32110).[1][2][3][4][5][6] It functions as a potent inhibitor of the Mycobacterium tuberculosis F1Fo-ATP synthase, an essential enzyme for ATP production.[1][7][8][9] By binding to the c-subunit of the Fo rotor ring, it blocks the proton translocation required for ATP synthesis, ultimately leading to bacterial cell death.[7]

Q2: What are the advantages of using TBAJ-876 over bedaquiline?

TBAJ-876 was developed to improve upon the pharmacological profile of bedaquiline. It exhibits greater potency against M. tuberculosis and has been designed to have lower lipophilicity and higher clearance.[10][11] A significant advantage is its reduced potential for cardiotoxicity, specifically a lower risk of QT interval prolongation, which is a known concern with bedaquiline.[10][11]

Q3: What is the solubility and recommended storage for this compound?

This compound is a powder that should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[5] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3][5] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3][12] The solubility will depend on the solvent used, and it's crucial to ensure the compound is fully dissolved before use in experiments.

Q4: In which experimental models has TBAJ-876 been evaluated?

TBAJ-876 has been assessed in various experimental settings, including in vitro assays to determine its minimum inhibitory concentration (MIC) against M. tuberculosis and to measure its effect on ATP synthesis in inverted membrane vesicles.[13] It has also been evaluated in in vivo murine models of tuberculosis to determine its efficacy in reducing bacterial load in the lungs.[14][15]

Troubleshooting Common Issues

Issue Potential Cause Recommended Solution
Inconsistent results in in vitro growth inhibition assays - Compound precipitation: this compound may not be fully soluble in the culture medium.- Inaccurate serial dilutions: Errors in preparing the concentration range.- Variability in bacterial inoculum: Inconsistent starting bacterial density.- Solubility Check: Visually inspect for any precipitate after adding the compound to the medium. Consider using a low percentage of a co-solvent like DMSO, ensuring final concentration is not toxic to the bacteria.- Dilution Accuracy: Prepare fresh serial dilutions for each experiment and use calibrated pipettes.- Standardized Inoculum: Carefully standardize the bacterial inoculum using optical density (OD) measurements and confirm with colony-forming unit (CFU) counts.
Low or no activity in ATP synthase inhibition assays - Degraded compound: Improper storage or handling of this compound.- Inactive enzyme preparation: Poor quality of inverted membrane vesicles (IMVs) or purified F1Fo-ATP synthase.- Assay interference: Components of the assay buffer may interfere with the compound or the detection method.- Fresh Aliquots: Use a fresh aliquot of the stock solution for each experiment.- Enzyme Activity Control: Always include a positive control (e.g., bedaquiline) and a negative control (vehicle) to validate the assay.- Buffer Compatibility: Review the assay protocol and ensure all components are compatible. Consider a simpler buffer system if interference is suspected.
High variability in in vivo murine studies - Inconsistent drug formulation and administration: Poor suspension of the compound leading to inaccurate dosing.- Animal-to-animal variation: Differences in the health status or weight of the mice.- Route of administration: The chosen route may not provide consistent bioavailability.- Homogeneous Formulation: For oral gavage, ensure the compound is in a fine, homogeneous suspension. For injections, ensure complete solubilization.[5] Prepare fresh formulations for each dosing day.- Animal Selection: Use age- and weight-matched animals from a reputable supplier. Allow for an acclimatization period before starting the experiment.- Consistent Administration: Ensure all personnel are proficient in the chosen administration technique (e.g., oral gavage, intravenous injection).
Unexpected toxicity in cell-based assays or animal models - Off-target effects: Although designed for improved safety, high concentrations may still have off-target effects.- Vehicle toxicity: The solvent used to dissolve this compound may be toxic at the final concentration.- Racemic mixture effects: One enantiomer may have different activity or toxicity compared to the other.- Dose-Response Curve: Determine the cytotoxic concentration of the compound on the host cells being used.- Vehicle Control: Always include a vehicle control group to assess the toxicity of the solvent.- Literature Review: Consult literature on bedaquiline and related compounds for known off-target effects.

Experimental Protocols

Mycobacterial Growth Inhibition Assay (MGIA)

This protocol is adapted from standard mycobacterial growth inhibition assays and can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound.[1][4][16][17][18]

Materials:

  • Mycobacterium tuberculosis (e.g., H37Rv strain)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • This compound stock solution (e.g., in DMSO)

  • 96-well microplates

  • Resazurin (B115843) sodium salt solution (for viability assessment)

Methodology:

  • Prepare a serial two-fold dilution of this compound in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control (vehicle only) and a sterile control (broth only).

  • Prepare a standardized inoculum of M. tuberculosis to a final density of approximately 5 x 10^5 CFU/mL.

  • Add 100 µL of the bacterial inoculum to each well, bringing the total volume to 200 µL.

  • Seal the plates and incubate at 37°C for 7-14 days.

  • After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.

  • Assess the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial viability.

  • The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.

ATP Synthase Activity Assay (using Inverted Membrane Vesicles)

This protocol is based on methods for measuring ATP synthesis in mycobacterial inverted membrane vesicles (IMVs).[19]

Materials:

  • Inverted membrane vesicles (IMVs) from Mycobacterium smegmatis or M. bovis BCG

  • Assay buffer (e.g., 50 mM MOPS, 10 mM MgCl2, pH 7.5)

  • Substrates: NADH (1 mM), ADP (10 µM), and inorganic phosphate (B84403) (Pi, 250 µM)

  • This compound stock solution

  • ATP detection reagent (e.g., CellTiter-Glo®)

  • 96-well opaque plates

Methodology:

  • Prepare dilutions of this compound in the assay buffer.

  • In a 96-well opaque plate, add the IMVs (e.g., 5 µg/mL) and the different concentrations of this compound. Include a no-drug control.

  • Initiate the ATP synthesis reaction by adding the substrates (NADH, ADP, and Pi).

  • Incubate the plate at room temperature for 30 minutes.

  • Stop the reaction and measure the amount of ATP produced by adding the ATP detection reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition of ATP synthesis for each concentration of this compound relative to the no-drug control.

Signaling Pathways and Workflows

Below are diagrams illustrating the mechanism of action of this compound and a general experimental workflow.

G cluster_membrane Mycobacterial Inner Membrane F1 F1 Subunit (ATP Synthesis) Fo Fo Subunit (Proton Channel) ATP ATP F1->ATP ADP + Pi -> ATP Fo->F1 Rotation Proton_Gradient Proton Motive Force (H+ Gradient) Proton_Gradient->Fo H+ Flow TBAJ_876 This compound TBAJ_876->Fo Inhibits

Figure 1. Mechanism of action of this compound on the F1Fo-ATP synthase.

G start Start prep Prepare this compound Stock Solution start->prep invitro In Vitro Assays (e.g., MIC, ATP Synthase) prep->invitro invivo_prep In Vivo Formulation prep->invivo_prep data_analysis Data Analysis (CFU counts, etc.) invitro->data_analysis invivo Murine TB Model (Infection & Treatment) invivo_prep->invivo invivo->data_analysis end End data_analysis->end

Figure 2. General experimental workflow for evaluating this compound.

References

Technical Support Center: Addressing Off-Target Effects of (Rac)-TBAJ-876 in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing (Rac)-TBAJ-876 in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help address potential off-target effects in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a racemic mixture of TBAJ-876, a next-generation diarylquinoline antibiotic being developed for the treatment of tuberculosis.[1][2][3] Its primary mechanism of action is the inhibition of the mycobacterial F1FO-ATP synthase, an enzyme crucial for energy production in Mycobacterium tuberculosis.[4][5]

Q2: What are the known or potential off-target effects of this compound?

While TBAJ-876 was designed to have an improved safety profile compared to its parent compound, bedaquiline, including reduced affinity for the hERG potassium channel, potential off-target effects should still be considered. As a diarylquinoline, it is important to assess for any unintended interactions with host cell proteins. Additionally, in vitro studies have shown that TBAJ-876 is a substrate for the cytochrome P450 enzyme CYP3A4 and can inhibit the P-glycoprotein (P-gp) transporter. These interactions could lead to off-target effects or drug-drug interactions in a cellular context.

Q3: Why is it crucial to evaluate for off-target effects in my cellular model?

Evaluating off-target effects is critical to ensure that the observed cellular phenotype is a direct result of the intended on-target activity of this compound. Unidentified off-target interactions can lead to misinterpretation of experimental results, attributing a biological effect to the wrong target, or unexpected cytotoxicity.

Troubleshooting Guide

Q4: I am observing a high level of cytotoxicity in my cell line after treatment with this compound. What could be the cause?

High cytotoxicity could be due to several factors:

  • Concentration is too high: The concentration of this compound used may be toxic to the specific cell line. It is essential to perform a dose-response curve to determine the optimal, non-toxic concentration.

  • Off-target effects: The compound may be interacting with other cellular targets essential for cell survival.

  • Solvent toxicity: The solvent used to dissolve this compound, such as DMSO, can be toxic to cells at higher concentrations. Ensure the final solvent concentration is within a tolerable range for your cell line (typically <0.5%).

Q5: My experimental results are inconsistent or not reproducible. Could this be due to off-target effects?

Inconsistent results can be an indicator of off-target effects. To troubleshoot this, consider the following:

  • Use a structurally unrelated inhibitor: If possible, use another inhibitor of the same target with a different chemical structure. If the phenotype is not replicated, it may suggest the initial observations were due to off-target effects of this compound.

  • Genetic knockdown/knockout: Compare the phenotype from this compound treatment with the phenotype from genetically silencing the intended target (e.g., using siRNA or CRISPR). Discrepancies could point towards off-target effects.

Q6: How can I proactively minimize off-target effects in my experiments?

To minimize the potential for off-target effects:

  • Perform a thorough dose-response analysis: Use the lowest effective concentration of this compound that elicits the desired on-target effect.

  • Optimize incubation time: Determine the minimum exposure time required to observe the on-target effect to reduce the likelihood of cumulative off-target toxicity.

  • Include proper controls: Always include vehicle-only controls to account for any effects of the solvent.

Experimental Protocols

Protocol 1: Dose-Response and Cytotoxicity Assay

Objective: To determine the effective concentration range and the cytotoxic concentration of this compound for a specific cell line.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control with the same final solvent concentration.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a suitable method, such as an MTS or MTT assay, following the manufacturer's instructions.

  • Data Analysis: Plot cell viability against the log of the compound concentration to determine the EC50 (half-maximal effective concentration) for the desired phenotype and the CC50 (half-maximal cytotoxic concentration).

Data Presentation

Table 1: Summary of this compound Activity and Cytotoxicity

Cell LineEC50 (On-Target Effect)CC50 (Cytotoxicity)Therapeutic Index (CC50/EC50)
Example Cell Line A[Insert Value][Insert Value][Insert Value]
Example Cell Line B[Insert Value][Insert Value][Insert Value]
Example Cell Line C[Insert Value][Insert Value][Insert Value]

Visualizations

cluster_0 Conceptual Signaling Pathway: Potential Off-Target Interaction Rac_TBAJ_876 This compound On_Target Mycobacterial ATP Synthase Rac_TBAJ_876->On_Target Inhibition Off_Target Host Cell Kinase X Rac_TBAJ_876->Off_Target Potential Inhibition Cellular_Effect Bactericidal Effect On_Target->Cellular_Effect Leads to Unintended_Effect Unintended Phenotype Off_Target->Unintended_Effect Leads to

Caption: Conceptual pathway of on-target vs. potential off-target effects.

cluster_1 Experimental Workflow: Assessing Off-Target Effects A 1. Dose-Response & Cytotoxicity Assay B 2. Determine EC50 & CC50 A->B C 3. Orthogonal Validation (e.g., genetic knockdown) B->C E 5. Proteomic Profiling (Optional) B->E D 4. Compare Phenotypes C->D F 6. Conclusion on Off-Target Effects D->F E->F

Caption: Workflow for identifying and validating off-target effects.

cluster_2 Logical Relationship: Troubleshooting Cytotoxicity High_Cytotoxicity High Cytotoxicity Observed Check_Concentration Is Concentration Above CC50? High_Cytotoxicity->Check_Concentration Check_Solvent Is Solvent Control Also Toxic? Check_Concentration->Check_Solvent No Lower_Concentration Lower Compound Concentration Check_Concentration->Lower_Concentration Yes Suspect_Off_Target Potential Off-Target Effect Check_Solvent->Suspect_Off_Target No Adjust_Solvent Adjust Solvent Concentration Check_Solvent->Adjust_Solvent Yes

References

Technical Support Center: Scalable and Cost-Effective Synthesis of TBAJ-876 for Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scalable and cost-effective synthesis of TBAJ-876. The information is designed to address common issues encountered during experimental work and is presented in a user-friendly, question-and-answer format.

Troubleshooting Guides

Researchers may encounter several challenges during the synthesis of TBAJ-876, particularly when scaling up the reaction. The following table outlines potential issues, their probable causes, and recommended solutions based on established and improved synthesis protocols.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Key Intermediate (876A-B) Use of the baseline synthesis route involving a costly and inefficient Suzuki coupling reaction.[1][2]Adopt the more efficient aldol (B89426) condensation strategy starting from 6-bromo-3,4-dihydroquinolin-2(H)-one, which avoids expensive palladium catalysts and chromatography.[1][3][4]
Incomplete reaction during the aldol condensation.Ensure complete consumption of the aldehyde starting material by monitoring the reaction via HPLC. The reaction may require reflux for up to 24 hours.[5]
Poor Repeatability and Safety Concerns During Scale-Up Use of cryogenic conditions and organolithium reagents in large-scale batch processes.[2][6][7]Transition to a continuous flow process. This method allows for better temperature control, reduces reaction time, and improves safety and scalability.[6][7]
Presence of water in solvents during lithiation reactions, leading to inadequate conversion.[8]Use dry solvents and consider increasing the amount of n-BuLi to counteract any residual water.[8]
Formation of Stereoisomeric Mixtures Non-stereoselective coupling of the quinoline (B57606) fragment and the dimethylaminopropanone fragment.[1]The desired TBAJ-876 stereoisomer can be isolated from the mixture by fractional crystallization and chiral SFC column purification.[1] For asymmetric synthesis, a synergistic Li/Li catalysis approach can be employed to achieve high stereoselectivity.
Difficulty in Purification Presence of unreacted starting materials and byproducts.The aldol condensation route for the 876A-B fragment is designed to yield a product that precipitates from the reaction mixture, simplifying purification by filtration and avoiding chromatography.[1] For the final product, a workup procedure involving acidification to the HCl salt, followed by filtration and washing, can be effective.[8]
Failed Coupling Reaction Stabilization of the benzylic anion formed during the coupling step, preventing its reaction with the Mannich base.[9]This issue can be dependent on the electronics of the B-ring of the A/B unit. Re-evaluation of the electronic properties of the specific A/B unit being used may be necessary.[9]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of the newer synthesis routes for TBAJ-876 over the baseline method?

A1: The newer, more cost-effective routes offer several significant advantages. The baseline synthesis is a lengthy 12-step process that utilizes cryogenic conditions and a costly palladium-catalyzed Suzuki coupling.[2] In contrast, the improved methods, such as the one developed by the Medicines for All Institute, feature a shorter, higher-yielding process for the key intermediate 876A-B that is simpler, safer, and avoids expensive catalysts.[2] Specifically, an aldol condensation strategy has been shown to be highly efficient, proceeding in high yield without the need for chromatographic purification.[1][3][4]

Q2: Is it possible to perform an asymmetric synthesis of TBAJ-876 to avoid the separation of stereoisomers?

A2: Yes, an asymmetric synthesis of TBAJ-876 has been successfully achieved using a synergistic Li/Li catalysis approach.[10] This method provides the desired product in high yield and excellent enantiomeric and diastereomeric ratios after recrystallization, making it a viable option for producing the specific (1R, 2S) configuration required for biological activity.[10][11]

Q3: What are the key considerations for scaling up the synthesis of TBAJ-876 for industrial production?

A3: For large-scale production, moving from batch processing to a continuous flow process is highly recommended.[6][7] Continuous flow synthesis offers enhanced safety, particularly when using hazardous organolithium reagents, by minimizing the reaction volume at any given time.[6][7][8] It also allows for precise control over reaction parameters such as temperature and residence time, leading to improved robustness, efficiency, and scalability.[6][7] A continuous flow process has been successfully developed for TBAJ-876, achieving a throughput of 119.2 mmol/h at a 100 g scale.[8]

Q4: How does TBAJ-876 exert its anti-tuberculosis effect?

A4: TBAJ-876 targets the F-ATP synthase of Mycobacterium tuberculosis, an essential enzyme for energy production in the bacterium.[2][3][4][6] It inhibits the enzyme through a dual-binding mechanism, interacting with both the c-ring and the ε-subunit of the F-ATP synthase.[2][4][6] This dual targeting is believed to be crucial for its potent inhibitory activity. By blocking ATP synthesis, TBAJ-876 effectively kills the bacteria.

Experimental Protocols & Visualizations

Experimental Workflow: Scalable Aldol Condensation for 876A-B Intermediate

The following diagram illustrates a streamlined and cost-effective workflow for the synthesis of the key TBAJ-876 intermediate, 876A-B, via an aldol condensation strategy. This approach is designed for scalability and avoids costly reagents and purification steps.

G cluster_start Starting Materials cluster_process Reaction & Purification cluster_end Final Product A 6-bromo-3,4-dihydro quinolin-2(H)-one C Aldol Condensation (Sodium Methoxide (B1231860), Reflux in Methanol) A->C B 2,3,6-trimethoxy isonicotinaldehyde B->C D Precipitation of Product C->D Cooling E Vacuum Filtration D->E F 876A-B Intermediate (High Purity) E->F Isolation

Streamlined workflow for the synthesis of the 876A-B intermediate.

Detailed Protocol for Aldol Condensation:

  • To a stirred mixture of 6-bromo-3,4-dihydroquinolin-2(1H)-one and 2,3,6-trimethoxyisonicotinaldehyde (B1402740) in methanol (B129727), add a solution of sodium methoxide in methanol.

  • Heat the reaction mixture to reflux. The mixture will initially be turbid and then become clear.

  • Continue refluxing for approximately 24 hours, during which the product will precipitate. Monitor the reaction for the complete consumption of the aldehyde using HPLC.

  • After the reaction is complete, stop heating and allow the mixture to cool to room temperature.

  • Isolate the precipitated product by vacuum filtration.

  • Wash the isolated solid with cold methanol and dry to obtain the 876A-B intermediate in high yield and purity.

Signaling Pathway: Mechanism of Action of TBAJ-876

The diagram below illustrates the mechanism by which TBAJ-876 inhibits the F-ATP synthase in Mycobacterium tuberculosis, leading to bacterial cell death.

G cluster_drug Drug Action cluster_enzyme M. tuberculosis F-ATP Synthase cluster_effect Cellular Effect TBAJ TBAJ-876 c_ring c-ring TBAJ->c_ring Inhibits rotation epsilon_subunit ε-subunit TBAJ->epsilon_subunit Disrupts coupling F_ATP_Synthase F-ATP Synthase (Functional Enzyme) ATP_depletion ATP Depletion F_ATP_Synthase->ATP_depletion Inhibition of ATP Synthesis Cell_death Bacterial Cell Death ATP_depletion->Cell_death

Inhibition of F-ATP synthase by TBAJ-876 in M. tuberculosis.

This simplified pathway demonstrates that TBAJ-876 binds to two critical components of the F-ATP synthase: the c-ring and the ε-subunit.[2][4][6] This dual inhibition disrupts the enzyme's function, leading to a depletion of cellular ATP and subsequent death of the mycobacterium.

References

Impact of (Rac)-TBAJ-876 metabolites on experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-TBAJ-876 (sorfequiline) and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary metabolite?

A1: this compound, also known as sorfequiline, is a next-generation diarylquinoline antibiotic under investigation for the treatment of tuberculosis (TB).[1] It is a successor to bedaquiline, offering greater potency against Mycobacterium tuberculosis and an improved safety profile.[2][3] The primary and most significant active metabolite of this compound is TBAJ-876-M3 (M3), which is formed through N-demethylation of the parent compound.[4][5]

Q2: What is the mechanism of action for TBAJ-876 and its M3 metabolite?

A2: Both TBAJ-876 and its M3 metabolite exert their bactericidal effect by inhibiting the proton-pumping activity of the mycobacterial F1FO-ATP synthase. This enzyme is crucial for generating ATP, the primary energy currency of the cell. Specifically, they bind to both the c and ε subunits of the enzyme, disrupting its function and leading to cell death. Unlike the first-generation diarylquinoline bedaquiline, TBAJ-876 does not exhibit a secondary "uncoupler" or protonophore activity, indicating this mechanism is not essential for its potent bactericidal effects.

Q3: How do the potencies of TBAJ-876 and its M3 metabolite compare?

A3: TBAJ-876 is highly potent against Mycobacterium tuberculosis. Its M3 metabolite is also active, though generally slightly less potent than the parent compound in in vitro assays. However, in animal models, the M3 metabolite can accumulate to significantly higher concentrations than TBAJ-876, contributing substantially to the overall antibacterial effect observed in vivo.

Q4: Are there species-specific differences in the metabolism of TBAJ-876?

A4: Yes, there are notable species-specific differences in the metabolism of TBAJ-876. In murine models, the exposure to the active M3 metabolite is 2.2 to 3.6 times higher than that of the parent drug, TBAJ-876. In humans, the exposure to the M3 metabolite is comparatively lower relative to the parent compound. This is a critical consideration when extrapolating efficacy and safety data from animal models to human studies.

Q5: What is the significance of TBAJ-876 being a racemic mixture?

A5: this compound is administered as a racemate, meaning it is a 1:1 mixture of two enantiomers (mirror-image isomers). While detailed public data on the differential activity of the individual enantiomers is limited, it is a crucial aspect for drug development, as enantiomers can have different pharmacological and toxicological profiles.

Troubleshooting Guides

Issue 1: High Variability or Low Potency in In Vitro Assays (e.g., MIC assays)
  • Question: My in vitro experiments with TBAJ-876 are showing inconsistent results, high variability between replicates, or lower than expected potency. What could be the cause?

  • Answer: High variability or apparent low potency with lipophilic compounds like TBAJ-876 can stem from several factors related to its physicochemical properties.

Potential Cause Troubleshooting Step
Poor Solubility Ensure complete solubilization of the compound in a suitable solvent like DMSO before preparing serial dilutions. Precipitates can lead to inaccurate concentrations.
Non-Specific Binding Lipophilic compounds can adsorb to plastic surfaces of assay plates and labware, reducing the effective concentration. Consider using low-binding plates or pre-treating plates with a blocking agent like bovine serum albumin (BSA).
Assay Medium Composition The presence of proteins or lipids in the assay medium can sequester the compound, reducing its availability to the target organism. Be consistent with the medium used and consider its composition.
Inoculum Density Variations in the starting density of the bacterial culture can significantly impact MIC values. Ensure you are using a standardized and consistent inoculum for each experiment.
Incubation Time The duration of the assay can affect the final MIC reading. Adhere strictly to the incubation times specified in your protocol.
Issue 2: Discrepancies Between In Vitro Potency and In Vivo Efficacy
  • Question: TBAJ-876 shows high potency in my in vitro assays, but the results from my animal model experiments are not as strong as expected. Why might this be?

  • Answer: This discrepancy often arises from the complex pharmacokinetic and metabolic profiles of the compound in a living system.

Potential Cause Troubleshooting Step
Metabolism to M3 In vivo, TBAJ-876 is metabolized to the active M3 metabolite. The overall efficacy is a combination of the activity of both the parent drug and the metabolite. Ensure that your bioanalytical methods can quantify both TBAJ-876 and M3 to get a complete picture of the active components.
Pharmacokinetics The absorption, distribution, metabolism, and excretion (ADME) profile of TBAJ-876 can affect its concentration at the site of infection. Review pharmacokinetic data to ensure adequate drug exposure is being achieved in your animal model.
Protein Binding TBAJ-876 is likely to be highly protein-bound. The free (unbound) fraction of the drug is the active portion. High protein binding can limit the amount of drug available to act on the bacteria.
Food Effect The presence of food can significantly impact the absorption of TBAJ-876 and the formation of its M3 metabolite. In humans, food increases the exposure to TBAJ-876 while decreasing the exposure to M3. Standardize feeding protocols in your animal studies to ensure consistent results.

Data Presentation

Table 1: In Vitro Activity of TBAJ-876 and M3 Metabolite against M. tuberculosis

CompoundM. tuberculosis StrainMIC (mg/L)Reference
TBAJ-876 H37Rv0.001 - 0.063
TBAJ-876 Beijing VN 2002-15850.001 - 0.063
TBAJ-876-M3 H37Rv0.002 - 0.125
TBAJ-876-M3 Beijing VN 2002-15850.002 - 0.125
Bedaquiline H37Rv0.008 - 0.5
Bedaquiline Beijing VN 2002-15850.008 - 0.5

Table 2: Comparative Pharmacokinetics in Mice Following Oral Administration of TBAJ-876

ParameterTBAJ-876TBAJ-876-M3Reference
Relative Exposure 1x2.2 - 3.6x higher than TBAJ-876

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Diarylquinolines

This protocol is adapted from established methods for testing the susceptibility of M. tuberculosis to diarylquinolines.

  • Preparation of Drug Solutions:

    • Prepare a stock solution of this compound or its metabolite in 100% DMSO.

    • Perform a 2-fold serial dilution of the stock solution in a 96-well "drug plate" using Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Preparation of Bacterial Inoculum:

    • Culture M. tuberculosis in 7H9 broth to mid-log phase.

    • Adjust the bacterial suspension to a standardized turbidity (e.g., McFarland standard 0.5).

    • Dilute the adjusted suspension to the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Assay Procedure:

    • In a sterile 96-well "assay plate," add an equal volume of the bacterial inoculum to each well containing the drug dilutions.

    • Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.

    • Seal the plate and incubate at 37°C for 7-14 days.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.

    • Growth can be assessed visually or by using a growth indicator such as Resazurin.

Visualizations

Signaling_Pathway cluster_membrane Mycobacterial Inner Membrane F1FO_ATP_Synthase F1FO-ATP Synthase ATP_Production ATP Production F1FO_ATP_Synthase->ATP_Production TBAJ_876 This compound / M3 Metabolite TBAJ_876->F1FO_ATP_Synthase Inhibits (binds to c and ε subunits) Proton_Gradient Proton Gradient (H+) Proton_Gradient->F1FO_ATP_Synthase Drives rotation Bacterial_Cell_Death Bacterial Cell Death ATP_Production->Bacterial_Cell_Death Depletion leads to

Caption: Mechanism of action of this compound and its M3 metabolite.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Solubilization Compound Solubilization (e.g., in DMSO) Serial_Dilution Serial Dilution in Assay Medium Solubilization->Serial_Dilution MIC_Assay MIC Assay with M. tuberculosis Serial_Dilution->MIC_Assay Data_Analysis MIC Determination MIC_Assay->Data_Analysis Dosing Oral Dosing in Animal Model (e.g., Mouse) Data_Analysis->Dosing Inform Dosing PK_Sampling Pharmacokinetic Sampling (Plasma) Dosing->PK_Sampling Efficacy_Assessment Efficacy Assessment (e.g., Lung CFU Count) Dosing->Efficacy_Assessment Bioanalysis Bioanalysis of TBAJ-876 and M3 Metabolite PK_Sampling->Bioanalysis Bioanalysis->Efficacy_Assessment Correlate Exposure with Efficacy

Caption: General experimental workflow for TBAJ-876 evaluation.

References

Methods for reducing cytotoxicity of (Rac)-TBAJ-876 in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential in vitro cytotoxicity of (Rac)-TBAJ-876.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our cell line when treated with this compound. What are the potential causes?

A1: Cytotoxicity associated with this compound in vitro can stem from several factors:

  • High Concentrations: Exceeding the optimal concentration range for your specific cell line can lead to off-target effects and subsequent cell death.[1]

  • Prolonged Exposure: Continuous exposure to the compound may disrupt essential cellular processes, leading to cumulative toxicity.[1]

  • Solvent Toxicity: The solvent used to dissolve this compound, commonly DMSO, can be toxic to cells at higher concentrations (typically >0.5%).[1]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.[2]

  • Compound Purity: Impurities from the synthesis of this compound could contribute to the observed cytotoxicity.[2]

  • Mechanism of Action: As an analog of Bedaquiline, TBAJ-876 targets the F-ATP synthase in Mycobacterium tuberculosis.[3][4] While it is designed to be more potent and less toxic, inhibition of mitochondrial ATP synthase in mammalian cells to some degree could be a source of cytotoxicity, leading to mitochondrial dysfunction.[5]

Q2: What are the initial steps to troubleshoot and reduce the cytotoxicity of this compound?

A2: A systematic approach is recommended to mitigate cytotoxicity:

  • Confirm Compound Purity: Ensure the purity of your this compound stock. If possible, verify its integrity.[2]

  • Perform a Dose-Response Curve: This is crucial to determine the half-maximal inhibitory concentration (IC50) and to identify a non-toxic working concentration for your specific cell line.[2] It is advisable to test a wide range of concentrations.[1]

  • Optimize Exposure Time: Reduce the incubation time to the minimum required to achieve the desired biological effect.[1]

  • Run Appropriate Controls: Always include a vehicle-only (e.g., DMSO) control to assess the toxicity of the solvent.[1]

Q3: Are there any advanced strategies to reduce the cytotoxicity of this compound while maintaining its efficacy?

A3: Yes, several advanced methods can be employed:

  • Co-treatment with Antioxidants: If mitochondrial dysfunction and subsequent oxidative stress are suspected mechanisms of cytotoxicity, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may offer a protective effect.[5]

  • Advanced Drug Delivery Systems (DDS): Encapsulating this compound in nanoparticle-based delivery systems, such as PLGA nanoparticles, can control its release, reduce non-specific toxicity, and potentially enhance its therapeutic index.[2][6][7]

  • Modification of Cell Culture Conditions: Ensure your cells are healthy and not stressed, as this can increase their susceptibility to drug-induced toxicity.[5] This includes using the appropriate culture medium, maintaining optimal cell density, and using cells within a low passage number range.[2] Changing the sugar source in the media from glucose to galactose can make cells more reliant on mitochondrial respiration and potentially more sensitive to mitochondrial toxins, which could allow for using lower, less cytotoxic concentrations of the drug in screening assays.[8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High cell death observed even at low concentrations of this compound. The cell line is particularly sensitive to the compound.[2]Consider using a more robust cell line if appropriate for your experimental goals. Perform extensive optimization of concentration and exposure time.
The compound has degraded or is impure.[1]Purchase the compound from a reputable source. Verify its purity if possible. Prepare fresh stock solutions.
Solvent concentration is too high.[1]Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1-0.5%).[1]
Inconsistent cytotoxicity results between experiments. Variations in cell seeding density.[2]Ensure a consistent number of cells are seeded for each experiment.
Use of high passage number cells.[2]Use cells within a consistent and low passage number range.
Instability of the compound in the culture medium.[2]Assess the stability of this compound in your specific culture medium over the experimental time course.

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration using an MTT Assay

This protocol provides a general framework for conducting a dose-response experiment to identify the optimal working concentration of this compound.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM).[1]

    • Include a vehicle-only control (e.g., DMSO at the highest concentration used for the compound).

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[5]

    • Add 10 µL of the MTT solution to each well.[5]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.[5]

Protocol 2: Evaluating the Protective Effect of N-acetylcysteine (NAC) Co-treatment

This protocol outlines how to assess if an antioxidant can mitigate the cytotoxicity of this compound.

  • Cell Seeding: Follow the same procedure as in Protocol 1.

  • Co-treatment:

    • Prepare solutions of this compound at a cytotoxic concentration (e.g., IC50 or higher, determined from Protocol 1).

    • Prepare solutions of NAC at various concentrations (e.g., 1, 5, 10 mM).

    • Treat cells with:

      • This compound alone.

      • NAC alone at various concentrations.

      • A combination of this compound and NAC at various concentrations.

      • Include untreated and vehicle controls.

    • Incubate for the desired exposure time.

  • Cytotoxicity Assessment: Perform an MTT assay or another suitable viability assay as described in Protocol 1.

  • Data Analysis: Compare the cell viability in the co-treatment groups to the group treated with this compound alone to determine if NAC provides a protective effect.

Visualizations

experimental_workflow Workflow for Cytotoxicity Assessment and Reduction cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Viability Assay (MTT) cluster_analysis Data Analysis & Optimization cell_seeding 1. Cell Seeding in 96-well plate compound_prep 2. Prepare this compound dilutions treatment 3. Treat cells with compound compound_prep->treatment incubation 4. Incubate for 24/48/72h treatment->incubation mtt_addition 5. Add MTT solution incubation->mtt_addition formazan_solubilization 6. Solubilize formazan crystals mtt_addition->formazan_solubilization read_absorbance 7. Read absorbance at 570nm formazan_solubilization->read_absorbance data_analysis 8. Calculate % cell viability read_absorbance->data_analysis optimization 9. Optimize concentration & time data_analysis->optimization

Caption: Workflow for assessing and optimizing this compound cytotoxicity.

signaling_pathway Hypothetical Cytotoxicity Pathway of this compound compound This compound mitochondria Mitochondrial F-ATP Synthase Inhibition compound->mitochondria atp_depletion ATP Depletion mitochondria->atp_depletion ros Increased ROS Production mitochondria->ros damage Cellular Damage (Lipids, Proteins, DNA) atp_depletion->damage oxidative_stress Oxidative Stress ros->oxidative_stress oxidative_stress->damage apoptosis Apoptosis damage->apoptosis nac N-acetylcysteine (Antioxidant) nac->ros Inhibits

References

Technical Support Center: Refinement of Animal Models for Testing (Rac)-TBAJ-876 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-TBAJ-876 analogs in animal models for tuberculosis research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the preclinical evaluation of this compound and its analogs.

Q1: We are observing inconsistent Minimum Inhibitory Concentration (MIC) values for our TBAJ-876 analog against Mycobacterium tuberculosis. What could be the cause?

A1: Inconsistent MIC values are a common issue and can often be attributed to the physicochemical properties of diarylquinoline compounds. Consider the following troubleshooting steps:

  • Compound Solubility: TBAJ-876 and its analogs can have low aqueous solubility. Ensure that your stock solution, typically in DMSO, is fully dissolved before preparing dilutions. Precipitates, even if not visible, can significantly alter the effective concentration. Vortexing the stock solution for 1-2 minutes prior to use is recommended.

  • Inoculum Preparation: The density and homogeneity of the M. tuberculosis culture are critical for reproducible MICs. Ensure your bacterial suspension is well-mixed and standardized to the correct McFarland standard (e.g., 0.5) before inoculation. Clumping of the bacteria can lead to variability in the number of viable cells per well.

  • Assay Medium Composition: The components of your growth medium (e.g., Middlebrook 7H9 with ADC and Tween 80) can influence the availability of hydrophobic compounds like TBAJ-876 analogs. The presence of lipids or detergents can sequester the compound, reducing its effective concentration. Maintain consistency in media preparation between experiments.

Q2: Our TBAJ-876 analog shows potent in vitro activity but poor efficacy in our mouse model. What are the potential reasons for this discrepancy?

A2: A disconnect between in vitro potency and in vivo efficacy is a frequent challenge in drug development. Several factors could be at play:

  • Pharmacokinetics (PK): Poor oral bioavailability, rapid metabolism, or rapid clearance can lead to suboptimal drug exposure at the site of infection. It is crucial to perform pharmacokinetic studies to determine key parameters like Cmax, AUC, and half-life in the animal model being used. TBAJ-876 itself has a shorter half-life in mice compared to bedaquiline (B32110).[1]

  • Metabolism: TBAJ-876 is known to be metabolized into active metabolites, such as M3.[1][2] The metabolic profile of your analog may differ, potentially leading to less active or inactive metabolites. Consider characterizing the metabolites of your analog in the host species.

  • Protein Binding: High plasma protein binding can limit the amount of free drug available to exert its antibacterial effect. While not explicitly detailed for TBAJ-876 in the provided results, it is a common characteristic of this class of drugs.

  • Animal Model Selection: The choice of mouse strain can influence treatment outcomes. While BALB/c and C57BL/6 mice are commonly used, their immune responses and pathology can differ.[3]

Q3: We are concerned about potential cardiotoxicity with our new diarylquinoline analog. How can we assess this preclinically?

A3: Cardiotoxicity, specifically QT interval prolongation, is a known concern for the diarylquinoline class, including bedaquiline.[4][5] TBAJ-876 was specifically designed to have a lower risk for cardiac events due to reduced hERG channel affinity.[1]

  • In Vitro hERG Assay: An in vitro patch-clamp assay using cells expressing the hERG potassium channel is the standard for assessing the potential for QT prolongation. This should be an early-stage screening assay for any new analog.

  • In Vivo Cardiovascular Monitoring: In vivo studies in larger animal models, such as dogs or non-human primates, can include telemetry to monitor electrocardiograms (ECGs) and assess for any changes in the QT interval following drug administration.

Q4: What is the mechanism of action of TBAJ-876, and should we confirm this for our analogs?

A4: TBAJ-876 inhibits the mycobacterial F-ATP synthase, which is essential for energy production in M. tuberculosis. It does so through a dual-targeting mechanism, binding to both the c-ring and the ε-subunit of the F-ATP synthase.[6][7][8] This dual inhibition is thought to be crucial for its potent activity. It is highly recommended to confirm that your analogs retain this on-target activity. Resistance to bedaquiline can emerge through mutations in the atpE gene (encoding the c-subunit) or through upregulation of the MmpS5-MmpL5 efflux pump, regulated by Rv0678.[9] Testing your analogs against strains with these known resistance mechanisms can provide valuable information.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of TBAJ-876.

Table 1: In Vivo Efficacy of TBAJ-876 in a Murine Model of Tuberculosis

Treatment GroupDose (mg/kg)DurationMean Log10 CFU in Lungs
TBAJ-8761.64 weeksNot specified, dose-dependent reduction
TBAJ-8766.254 weeksSignificant reduction
TBAJ-8766.34 weeksSignificant reduction
TBAJ-87612.54 weeksSignificant reduction
TBAJ-876254 weeksNear sterilization
M3 (metabolite)3.14 weeksSignificant reduction
M3 (metabolite)12.54 weeksSignificant reduction
M3 (metabolite)504 weeksCulture negative

Data compiled from a study using a mouse model of tuberculosis. Dosing was administered once daily via oral gavage, 5 days per week.[1]

Table 2: Comparative Efficacy of TBAJ-876 and Bedaquiline Against Wild-Type and Resistant M. tuberculosis

Treatment GroupDose (mg/kg)M. tuberculosis StrainMean Log10 CFU in Lungs (1 month)
Bedaquiline25H37Rv (wild-type)~4.5
TBAJ-8766.25H37Rv (wild-type)~3.5
TBAJ-87612.5H37Rv (wild-type)~2.5
Bedaquiline25Rv0678 mutant~5.5
TBAJ-8766.25Rv0678 mutant~4.0
TBAJ-87612.5Rv0678 mutant~3.0

Data adapted from a murine model comparing the efficacy of TBAJ-876 and bedaquiline.[9]

Experimental Protocols & Methodologies

1. In Vivo Efficacy Assessment in a Murine Model

  • Animal Model: BALB/c mice are a commonly used strain for tuberculosis drug efficacy studies.[3]

  • Infection: A low-dose aerosol infection with a virulent strain of M. tuberculosis (e.g., H37Rv) is a standard method to establish a pulmonary infection.

  • Treatment Initiation: Treatment is typically initiated 2 weeks post-infection to allow for the establishment of a stable bacterial load in the lungs.

  • Drug Administration: TBAJ-876 and its analogs are typically administered once daily, five days a week, via oral gavage.[1]

  • Efficacy Endpoint: The primary endpoint is the bacterial load in the lungs, determined by colony-forming unit (CFU) counts from lung homogenates at various time points (e.g., 2, 4, and 8 weeks of treatment).

  • Pharmacokinetic Sampling: Blood samples can be collected at various time points after drug administration to determine plasma drug concentrations and calculate pharmacokinetic parameters.

2. Minimum Inhibitory Concentration (MIC) Assay

  • Culture Medium: Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween-80 is a standard medium for growing M. tuberculosis.

  • Inoculum: Prepare a standardized inoculum of M. tuberculosis adjusted to a 0.5 McFarland standard.

  • Drug Dilutions: Prepare a serial dilution of the test compound in the culture medium in a 96-well plate.

  • Incubation: Inoculate the wells with the bacterial suspension and incubate at 37°C for 7-14 days.

  • Readout: Determine the MIC as the lowest concentration of the compound that inhibits visible bacterial growth. This can be done visually or using a growth indicator such as AlamarBlue.

Visualizations

experimental_workflow Experimental Workflow for Preclinical Testing of TBAJ-876 Analogs cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation in_vitro_synthesis Analog Synthesis mic_assay MIC Assay vs. Mtb in_vitro_synthesis->mic_assay herg_assay hERG Assay in_vitro_synthesis->herg_assay pk_study Pharmacokinetic Study in Mice mic_assay->pk_study Potent Analogs herg_assay->pk_study Safe Analogs efficacy_study Efficacy Study in TB-infected Mice pk_study->efficacy_study toxicology_study Toxicology Studies efficacy_study->toxicology_study lead_optimization lead_optimization toxicology_study->lead_optimization Lead Optimization/Candidate Selection mechanism_of_action Mechanism of Action of TBAJ-876 cluster_atp_synthase Mycobacterial F-ATP Synthase TBAJ_876 TBAJ-876 c_subunit c-subunit (atpE) TBAJ_876->c_subunit Inhibits rotation epsilon_subunit ε-subunit TBAJ_876->epsilon_subunit Disrupts coupling atp_synthesis ATP Synthesis c_subunit->atp_synthesis epsilon_subunit->atp_synthesis cell_death Bacterial Cell Death atp_synthesis->cell_death Inhibition leads to

References

Validation & Comparative

A Comparative Guide to the Efficacy of TBAJ-876 and Bedaquiline Against Multidrug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of TBAJ-876 and bedaquiline (B32110), two critical diarylquinoline antibiotics used in the fight against multidrug-resistant tuberculosis (MDR-TB). We present a comprehensive analysis of their mechanisms of action, comparative efficacy based on preclinical data, and the experimental protocols used to generate this evidence.

Introduction

Bedaquiline (BDQ), the first diarylquinoline approved for MDR-TB treatment, has revolutionized therapeutic strategies.[1][2][3] It functions by inhibiting the F-ATP synthase in Mycobacterium tuberculosis, an enzyme crucial for cellular energy production.[4][5][6] However, the emergence of resistance, primarily linked to mutations in the Rv0678 gene, and concerns over its long half-life and potential for cardiotoxicity have driven the development of next-generation diarylquinolines.[1][3][7][8]

TBAJ-876 is a novel 3,5-dialkoxypyridine analogue of bedaquiline designed to overcome these limitations.[7][8] Preclinical studies indicate that TBAJ-876 possesses greater potency and a superior safety profile, positioning it as a promising candidate to enhance MDR-TB treatment regimens.[1][2][3][9][10]

Mechanism of Action

Both bedaquiline and TBAJ-876 target the F-ATP synthase, essential for generating ATP in M. tuberculosis.[4][11] Their primary mechanism involves a dual-binding action on two key subunits of the enzyme:

  • c-subunit: Binding to the c-subunit's rotor ring directly stalls its rotation, physically halting the synthesis of ATP.[7][11]

  • ε-subunit: Interaction with the ε-subunit is believed to disrupt the efficient coupling of the c-ring's rotation to the catalytic activity of the enzyme's headpiece.[7][11][12]

A notable difference lies in their secondary effects. Bedaquiline also acts as a protonophore, which can uncouple the proton motive force from ATP synthesis.[11][13][14] In contrast, TBAJ-876, being less lipophilic, does not retain this uncoupler activity.[11][13][14] Importantly, comparative studies have shown that this difference does not diminish its bactericidal potency, suggesting the uncoupler effect is not essential for the diarylquinoline class's efficacy.[13][14]

cluster_Mtb Mycobacterium tuberculosis Cell cluster_ETC Electron Transport Chain (ETC) cluster_ATPsynthase F-ATP Synthase cluster_uncoupler Uncoupler Effect Protons_out H+ ETC_process ETC Protons_out->ETC_process Proton Pumping F0 F0 Domain c-subunit a-subunit Protons_in H+ F1 F1 Domain ε-subunit α3:β3 headpiece F0:c->F1:e F1:ab->F1:ab BDQ Bedaquiline BDQ->F0:c Inhibits Rotation BDQ->F1:e Disrupts Coupling Proton_leak H+ Leak BDQ->Proton_leak Acts as Protonophore TBAJ TBAJ-876 TBAJ->F0:c Inhibits Rotation TBAJ->F1:e Disrupts Coupling Proton_leak->ETC_process

Caption: Mechanism of action for Bedaquiline and TBAJ-876 on M. tuberculosis ATP synthase.

Data Presentation: In Vitro and In Vivo Efficacy

Preclinical data consistently demonstrate the superior potency of TBAJ-876 compared to bedaquiline, particularly against resistant strains.

Table 1: In Vitro Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Data shows TBAJ-876 is significantly more potent against both the standard H37Rv strain and a bedaquiline-resistant mutant.

CompoundM. tuberculosis StrainMIC (μg/mL)Fold Difference (vs. BDQ)
TBAJ-876 H37Rv (Wild-Type)0.006[15]5x more potent
Bedaquiline H37Rv (Wild-Type)0.03[15]-
TBAJ-876 Rv0678 Mutant (BDQ-Resistant)0.025[15]10x more potent
Bedaquiline Rv0678 Mutant (BDQ-Resistant)0.25[15]-
Table 2: In Vivo Efficacy in a Murine Model of Tuberculosis

A head-to-head comparison in a mouse model of TB infection highlights the superior bactericidal activity of TBAJ-876 at a lower dose.

Treatment Group (Monotherapy)Dose (mg/kg)Efficacy vs. Wild-Type H37RvEfficacy vs. Rv0678 Mutant
Bedaquiline 25Standard bactericidal activity[15]No reduction in mean CFU count[2][15]
TBAJ-876 3.125Similar to Bedaquiline 25 mg/kg[15]Significantly more active than BDQ 25 mg/kg[15]
TBAJ-876 6.25Significantly greater activity than BDQ 25 mg/kg[1][2][3][15]Significantly more active than BDQ 25 mg/kg[2][15]
TBAJ-876 12.5Significantly greater activity than BDQ 25 mg/kg[15]Significantly more active than BDQ 25 mg/kg[2][15]

CFU: Colony-Forming Units. Efficacy is measured by the reduction in lung CFU counts after treatment.

These results show that TBAJ-876 at a dose of 6.25 mg/kg is more effective than bedaquiline at a 25 mg/kg dose.[1][2][3] This holds true when the drugs are administered alone or in combination with pretomanid (B1679085) and linezolid.[1][2][3]

Experimental Protocols

The comparative efficacy data were generated using standardized preclinical methodologies.

In Vitro Susceptibility Testing: Broth Macrodilution Method

This assay determines the Minimum Inhibitory Concentration (MIC) of a drug against bacterial strains.

  • Strain Preparation: M. tuberculosis strains (H37Rv and Rv0678 mutant) are cultured in Middlebrook 7H9 broth.

  • Drug Dilution: Serial twofold dilutions of TBAJ-876 and bedaquiline are prepared in polystyrene tubes containing complete 7H9 media without Tween 80.[15] The concentration ranges tested were 0.00075–0.1 μg/mL for TBAJ-876 and 0.0017–1.0 μg/mL for bedaquiline.[15]

  • Inoculation: The tubes are inoculated with a standardized suspension of the respective M. tuberculosis strain.

  • Incubation: Tubes are incubated at 37°C for a defined period (typically 7-14 days).

  • MIC Determination: The MIC is recorded as the lowest drug concentration that completely inhibits visible bacterial growth.[15]

In Vivo Efficacy Testing: Murine Model of Tuberculosis

This model evaluates the bactericidal and sterilizing activity of antitubercular agents in a living organism.

  • Infection: BALB/c mice are infected via aerosol exposure with a low dose of M. tuberculosis (H37Rv or Rv0678 mutant).

  • Treatment Initiation: Treatment begins several weeks post-infection, allowing for the establishment of a chronic infection.

  • Drug Administration: Mice are randomized into treatment groups and receive the drugs (TBAJ-876 or bedaquiline, alone or in combination) orally, five days a week for the duration of the study (e.g., 1-2 months).[15]

  • Efficacy Assessment: At specified time points, cohorts of mice are euthanized. The lungs are aseptically removed, homogenized, and plated on nutrient agar (B569324) to enumerate the bacterial load (Colony-Forming Units, CFU).

  • Data Analysis: The log10 CFU reduction in the lungs of treated mice is compared to that of untreated control mice to determine the drug's bactericidal activity.

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Murine Model) prep_strain Prepare M. tb Strains (Wild-Type & Resistant) inoculate Inoculate Strains into Drug Media prep_strain->inoculate prep_drug Prepare Serial Drug Dilutions (TBAJ-876 & Bedaquiline) prep_drug->inoculate incubate Incubate at 37°C inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic infect Infect Mice with M. tb Strains read_mic->infect Potency Data Informs In Vivo Dosing treat Administer Drugs (TBAJ-876 vs Bedaquiline) infect->treat assess Harvest Lungs at Time Points treat->assess enumerate_cfu Enumerate Bacterial Load (CFU) assess->enumerate_cfu analyze Compare CFU Reduction vs. Control enumerate_cfu->analyze

Caption: Experimental workflow for comparing TBAJ-876 and Bedaquiline efficacy.

Conclusion and Future Outlook

The available preclinical evidence strongly supports TBAJ-876 as a highly promising next-generation diarylquinoline. Its key advantages over bedaquiline include:

  • Superior Potency: TBAJ-876 demonstrates 5- to 10-fold greater in vitro activity against both drug-susceptible and resistant M. tuberculosis strains.[15]

  • Enhanced In Vivo Efficacy: It achieves superior bactericidal activity in mouse models at significantly lower doses than bedaquiline.[1][2][3]

  • Activity Against Resistant Strains: TBAJ-876 is notably more effective against mutants with the Rv0678 mutation, a common source of bedaquiline resistance.[1][2][3]

  • Improved Safety Profile: TBAJ-876 was developed to have a better safety profile, with lower lipophilicity and a reduced potential for cardiac toxicity compared to bedaquiline.[8][9][16]

These findings suggest that incorporating TBAJ-876 into future MDR-TB regimens could lead to shorter, more effective, and safer treatment options. Its ability to overcome existing resistance mechanisms is particularly crucial for addressing the evolving challenge of drug-resistant tuberculosis. Phase 1 clinical trials of TBAJ-876 have been completed, and further clinical investigation is warranted to translate these promising preclinical results into patient benefits.[1][2][3][9]

References

Comparative Analysis of Side Effect Profiles: TBAJ-876 vs. Bedaquiline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of the novel diarylquinoline anti-tuberculosis agent TBAJ-876 (sorfequiline) and the established drug bedaquiline (B32110). The information is compiled from preclinical studies and clinical trial data to support research and development efforts in the field of tuberculosis treatment.

Executive Summary

TBAJ-876, a second-generation diarylquinoline, is being developed as a potential successor to bedaquiline for the treatment of both drug-susceptible and drug-resistant tuberculosis. Preclinical and early-phase clinical data suggest that TBAJ-876 may offer a superior safety profile, particularly concerning cardiotoxicity, a known risk associated with bedaquiline. While bedaquiline has proven effective in treating multidrug-resistant tuberculosis, its use is accompanied by significant safety concerns, including a black box warning for increased risk of mortality and QT prolongation.

The ongoing pan-Phase 2 clinical trial, NC-009, is designed to directly compare regimens containing TBAJ-876 and bedaquiline, and its final results will be crucial for a definitive comparative safety assessment. This guide summarizes the currently available data.

Quantitative Data Comparison

The following tables present a summary of the available quantitative data on the adverse events associated with TBAJ-876 and bedaquiline.

Table 1: Comparison of Key Safety Findings

Safety ParameterTBAJ-876 (Sorfequiline)Bedaquiline
QT Prolongation No clinically significant prolongation observed in Phase 1 trials.[1] Preclinical studies indicate a low potential for QT prolongation.[2]Mean increase in QTcF of up to 15.7 ms (B15284909) in Phase 2b trials.[3] Associated with a risk of Torsade de Pointes.
Hepatotoxicity Phase 2 trial (NC-009) suggests a comparable safety profile to the standard of care (HRZE).[2][4]Increased incidence of hepatic-related adverse events compared to placebo in clinical trials.
Mortality No deaths reported in Phase 1 clinical trials.Increased risk of death observed in a placebo-controlled trial (12.7% vs. 3.7%).
Serious Adverse Events (SAEs) No serious adverse events reported in Phase 1 trials.In a Phase 2b study, 24% of bedaquiline-treated patients experienced an SAE compared to 18.5% in the placebo group.

Table 2: Incidence of Common Adverse Events in Bedaquiline Phase 2 Trials (C208 - Pooled Data)

Adverse EventBedaquiline Group (N=102)Placebo Group (N=105)
Nausea35.3%25.7%
Arthralgia (Joint Pain)29.4%20.0%
Headache23.5%11.4%
Vomiting20.6%27.2%
Dizziness>10%Not specified
Myalgia (Muscle Pain)>10%Not specified
Diarrhea>10%Not specified

Data for TBAJ-876 from a comparative head-to-head trial is not yet fully available. The NC-009 trial is expected to provide this data.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of safety data. Below are summaries of key experimental methodologies used to assess the safety of diarylquinolines.

Preclinical hERG Potassium Channel Assay

The human Ether-à-go-go-Related Gene (hERG) potassium channel assay is a critical in vitro test to assess the potential of a drug to cause QT prolongation.

  • Objective: To determine the inhibitory effect of a test compound on the hERG potassium channel current.

  • Methodology:

    • Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the hERG gene are commonly used.

    • Technique: Automated patch-clamp electrophysiology platforms (e.g., QPatch, SyncroPatch) are used to measure the hERG current in whole-cell configuration.

    • Procedure:

      • Cells are perfused with an extracellular solution to establish a stable baseline current.

      • A vehicle control (e.g., DMSO) is applied to ensure the solvent does not affect the current.

      • The test compound is then applied at various concentrations.

      • A positive control, a known hERG inhibitor (e.g., E-4031), is used to validate the assay.

    • Data Analysis: The percentage of hERG current inhibition at each concentration is calculated to determine the IC50 value (the concentration at which 50% of the channel activity is inhibited).

  • Significance: A lower IC50 value indicates a higher potential for the drug to inhibit the hERG channel and, consequently, a higher risk of QT prolongation. Preclinical studies have shown that TBAJ-876 has minimal inhibition of the hERG channel.

Clinical Monitoring of Hepatotoxicity

Monitoring for drug-induced liver injury (DILI) is a standard safety measure in clinical trials of new anti-tuberculosis drugs.

  • Objective: To detect and manage potential liver damage caused by the study drug.

  • Methodology:

    • Baseline Assessment: Before initiating treatment, a comprehensive liver function panel is performed, including measurements of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.

    • Routine Monitoring: Liver function tests are repeated at regular intervals throughout the clinical trial (e.g., weekly for the first month, then monthly).

    • Symptom Monitoring: Patients are educated about the signs and symptoms of hepatotoxicity (e.g., nausea, vomiting, abdominal pain, jaundice) and instructed to report them immediately.

    • Actionable Thresholds: Pre-defined criteria for stopping or modifying treatment are established. For example, treatment may be interrupted if ALT levels rise to more than three times the upper limit of normal (ULN) in the presence of symptoms, or more than five times the ULN in the absence of symptoms.

  • Significance: Rigorous monitoring allows for early detection of liver injury, enabling prompt intervention to prevent severe outcomes.

Visualizations

Logical Relationship of Diarylquinoline Cardiotoxicity

Mechanism of Diarylquinoline-Induced Cardiotoxicity cluster_drug Diarylquinoline Drugs cluster_channel Cardiac Ion Channel cluster_effect Electrophysiological & Clinical Effects Bedaquiline Bedaquiline hERG K+ Channel hERG K+ Channel Bedaquiline->hERG K+ Channel Strong Inhibition TBAJ-876 TBAJ-876 TBAJ-876->hERG K+ Channel Minimal Inhibition Delayed Repolarization Delayed Repolarization hERG K+ Channel->Delayed Repolarization Reduced K+ Efflux QT Prolongation QT Prolongation Delayed Repolarization->QT Prolongation Arrhythmia Risk Arrhythmia Risk QT Prolongation->Arrhythmia Risk

Caption: Diarylquinoline interaction with the hERG channel and subsequent cardiotoxicity risk.

Experimental Workflow for Preclinical Safety Assessment

Preclinical Safety Assessment Workflow for Diarylquinolines In Vitro Assays In Vitro Assays hERG Assay hERG Assay In Vitro Assays->hERG Assay Cytotoxicity Assays Cytotoxicity Assays In Vitro Assays->Cytotoxicity Assays Genotoxicity Assays Genotoxicity Assays In Vitro Assays->Genotoxicity Assays Data Analysis & Risk Assessment Data Analysis & Risk Assessment hERG Assay->Data Analysis & Risk Assessment Cytotoxicity Assays->Data Analysis & Risk Assessment Genotoxicity Assays->Data Analysis & Risk Assessment In Vivo Studies In Vivo Studies Rodent Toxicology Rodent Toxicology In Vivo Studies->Rodent Toxicology Non-Rodent Toxicology Non-Rodent Toxicology In Vivo Studies->Non-Rodent Toxicology Cardiovascular Safety Pharmacology Cardiovascular Safety Pharmacology In Vivo Studies->Cardiovascular Safety Pharmacology Rodent Toxicology->Data Analysis & Risk Assessment Non-Rodent Toxicology->Data Analysis & Risk Assessment Cardiovascular Safety Pharmacology->Data Analysis & Risk Assessment

Caption: A generalized workflow for the preclinical safety evaluation of novel drug candidates.

References

A Comparative Guide: (Rac)-TBAJ-876 Versus Bedaquiline in Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Rac)-TBAJ-876, a promising diarylquinoline analogue of bedaquiline (B32110), is under investigation as a next-generation anti-tubercular agent. Preclinical data suggest that this compound may offer a superior safety profile compared to its predecessor, bedaquiline, particularly concerning cardiotoxicity. This guide provides a comparative analysis of the cytotoxicity of these two compounds, supported by available experimental data and detailed methodologies.

Executive Summary

This compound demonstrates significantly lower cardiotoxicity than bedaquiline, a critical advantage in the development of safer anti-tuberculosis therapies. While direct comparative data on general cytotoxicity in other mammalian cell lines is limited, the available information points towards a favorable safety profile for this compound. Bedaquiline has been shown to induce apoptosis and cellular senescence in mammalian cells through a mitochondrial-dependent pathway. Further investigation into the specific cytotoxic mechanisms of this compound is warranted.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the available quantitative data on the cytotoxicity of this compound and bedaquiline.

ParameterThis compoundBedaquilineCell LineAssaySource
Cardiotoxicity (hERG Inhibition IC50) >30 µM1.6 µMhERG-transfected cellsElectrophysiology[1]
General Cytotoxicity (IC50) Data not availableData varies by cell line and studyVarious mammalian cell linesMTT, MTS, etc.N/A

Key Findings on Cytotoxicity

Cardiotoxicity: A significant differentiator between the two compounds is their effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key indicator of potential cardiotoxicity. This compound exhibits a greatly attenuated inhibition of the hERG channel, with an IC50 value greater than 30 µM, compared to bedaquiline's IC50 of 1.6 µM[1]. This suggests a substantially lower risk of causing cardiac arrhythmias.

General Cytotoxicity: While direct comparative studies on general cytotoxicity in the same mammalian cell line are not yet published, preclinical safety evaluations of TBAJ-876 have shown acceptable toxicologic and tolerability profiles in rats and dogs[2].

Bedaquiline's Cytotoxic Mechanism: Studies have shown that bedaquiline can induce apoptosis (programmed cell death) and cellular senescence in mammalian cell lines, including human embryonic lung fibroblasts (MRC-5) and rat cardiomyocytes (H9C2)[3]. This process is mediated through a caspase-dependent mitochondrial pathway, characterized by an increase in Reactive Oxygen Species (ROS)[3].

Experimental Protocols

Detailed methodologies for common cytotoxicity assays are provided below. These protocols are essential for researchers aiming to replicate or expand upon the existing data.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (this compound or bedaquiline) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

MTS Assay Protocol

The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a similar colorimetric assay that yields a soluble formazan product, simplifying the procedure.

Materials:

  • MTS reagent

  • Cell culture medium

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Expose the cells to a range of concentrations of the test compound.

  • Following the incubation period, add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Record the absorbance at 490 nm using a microplate reader.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the known signaling pathway for bedaquiline-induced cytotoxicity.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Seed Mammalian Cells in 96-well plates B Allow cells to adhere overnight A->B C Treat cells with varying concentrations of this compound or Bedaquiline B->C D Incubate for a defined period (e.g., 24-72h) C->D E Add MTT or MTS reagent to each well D->E F Incubate for 1-4 hours E->F G If using MTT, solubilize formazan with DMSO F->G H Measure absorbance with a microplate reader G->H I Calculate cell viability and determine IC50 values H->I

Caption: Experimental workflow for cytotoxicity assays.

Bedaquiline_Cytotoxicity_Pathway Bedaquiline Bedaquiline Mitochondrion Mitochondrion Bedaquiline->Mitochondrion Inhibition of ATP Synthase ROS Increased ROS Production Mitochondrion->ROS Caspase_Activation Caspase Activation ROS->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cellular_Senescence Cellular Senescence Caspase_Activation->Cellular_Senescence

Caption: Bedaquiline-induced cytotoxicity pathway.

References

TBAJ-876: A new generation diarylquinoline shows significant promise against drug-resistant tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of cross-resistance studies reveals TBAJ-876's superior potency and efficacy over bedaquiline (B32110), particularly against resistant strains of Mycobacterium tuberculosis.

TBAJ-876, a next-generation diarylquinoline, is emerging as a highly promising candidate in the fight against tuberculosis (TB), demonstrating significant advantages over the first-in-class drug, bedaquiline (BDQ).[1][2][3] Preclinical and early-phase clinical studies have highlighted its potent in vitro activity, superior efficacy in animal models, and a potentially better safety profile.[3][4] A key advantage of TBAJ-876 lies in its effectiveness against bedaquiline-resistant TB strains, a growing concern in global TB treatment.[1][2][3]

Superior In Vitro Potency Against Drug-Sensitive and Resistant Strains

In vitro studies have consistently shown that TBAJ-876 possesses greater antimycobacterial activity than bedaquiline, with some studies indicating an approximately 10-fold greater potency.[3] This heightened activity extends to strains with mutations in the Rv0678 gene, the primary cause of bedaquiline resistance.[1][5] While these mutations increase the minimum inhibitory concentration (MIC) for both drugs, the MIC of TBAJ-876 against these resistant mutants remains significantly lower than that of bedaquiline.[1][2]

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of TBAJ-876 and Bedaquiline

DrugM. tuberculosis StrainMIC (μg/mL)
TBAJ-876Wild-type H37Rv0.004
BedaquilineWild-type H37Rv0.04
TBAJ-876Isogenic Rv0678 loss-of-function mutant10-fold lower than BDQ
BedaquilineIsogenic Rv0678 loss-of-function mutant2-8 fold increase from wild-type

Source: Data compiled from multiple preclinical studies.[1][2]

Enhanced Efficacy in In Vivo Models

The superior potency of TBAJ-876 observed in vitro translates to greater efficacy in animal models of tuberculosis. In murine models, TBAJ-876, when administered alone or in combination with other TB drugs like pretomanid (B1679085) and linezolid, demonstrated greater bactericidal activity at lower doses compared to bedaquiline.[1][2][6][7] Notably, TBAJ-876 was more effective at preventing the selection of bedaquiline-resistant mutants.[6]

A study using a murine model showed that TBAJ-876 at doses of 6.25 mg/kg and 12.5 mg/kg was significantly more effective at reducing the bacterial load in the lungs compared to bedaquiline at a 25 mg/kg dose.[2][6][7] This suggests that TBAJ-876 has the potential to shorten the duration of TB treatment.[1][2]

Mechanism of Action and Resistance

Both TBAJ-876 and bedaquiline target the F-ATP synthase enzyme in Mycobacterium tuberculosis, which is crucial for energy production.[8][9][10][11] They inhibit the enzyme by binding to the c-ring and the ε-subunit, disrupting its function.[8][9][12] Resistance to bedaquiline primarily arises from mutations in the Rv0678 gene, which encodes a repressor of the MmpS5-MmpL5 efflux pump.[1][2] Inactivating mutations in Rv0678 lead to the overexpression of this pump, which expels the drug from the bacterial cell.

The diagram below illustrates the mechanism of action and the development of resistance to diarylquinolines.

cluster_drug_action Drug Action cluster_resistance_mechanism Resistance Mechanism TBAJ-876 TBAJ-876 F-ATP_Synthase F-ATP_Synthase TBAJ-876->F-ATP_Synthase Inhibits BDQ BDQ BDQ->F-ATP_Synthase Inhibits Energy_Production Energy_Production F-ATP_Synthase->Energy_Production Drives Bacterial_Death Bacterial_Death Energy_Production->Bacterial_Death Depletion leads to Rv0678_gene Rv0678_gene Rv0678_repressor Rv0678_repressor Rv0678_gene->Rv0678_repressor Encodes MmpS5_MmpL5_pump MmpS5_MmpL5_pump Rv0678_repressor->MmpS5_MmpL5_pump Represses Drug_Efflux Drug_Efflux MmpS5_MmpL5_pump->Drug_Efflux Causes Drug_Resistance Drug_Resistance Drug_Efflux->Drug_Resistance Leads to Mutation Mutation Mutation->Rv0678_gene Inactivates G A Prepare serial dilutions of TBAJ-876 and comparator drugs (e.g., Bedaquiline) in 7H9 broth. B Inoculate each dilution with a standardized suspension of M. tuberculosis (wild-type and resistant strains). A->B C Incubate tubes/plates at 37°C. B->C D Observe for visible bacterial growth after a defined incubation period (e.g., 7-14 days). C->D E Determine the MIC as the lowest drug concentration with no visible growth. D->E

References

A Head-to-Head Preclinical Comparison of TBAJ-876 and Bedaquiline for the Treatment of Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the preclinical performance of TBAJ-876 and the established anti-tuberculosis drug, bedaquiline (B32110). The following sections detail their mechanisms of action, in vitro and in vivo efficacy, and key safety profiles, supported by experimental data and detailed methodologies.

Mechanism of Action: A Shared Target with a Key Difference

Both TBAJ-876 and bedaquiline are diarylquinolines that exert their bactericidal effects by targeting the F-ATP synthase of Mycobacterium tuberculosis, an enzyme crucial for generating the pathogen's energy supply in the form of ATP.[1][2] Specifically, they bind to the c-subunit of the F-ATP synthase, which inhibits its rotation and disrupts ATP synthesis.[1][2]

A notable distinction in their mechanisms is that bedaquiline also functions as an uncoupler, separating electron transport from ATP synthesis at higher concentrations.[3] In contrast, preclinical studies have shown that TBAJ-876 does not possess this uncoupler activity, suggesting it is not essential for the bactericidal effect of this drug class. This difference may contribute to the improved safety profile of TBAJ-876.

Mechanism of Action of TBAJ-876 and Bedaquiline cluster_drugs Diarylquinolines cluster_target M. tuberculosis F-ATP Synthase cluster_effect Cellular Effects TBAJ_876 TBAJ-876 c_subunit c-subunit TBAJ_876->c_subunit Binds to Bedaquiline Bedaquiline Bedaquiline->c_subunit Binds to Uncoupling Uncoupling Activity Bedaquiline->Uncoupling Exhibits ATP_synthesis_inhibition Inhibition of ATP Synthesis c_subunit->ATP_synthesis_inhibition Leads to Bactericidal_effect Bactericidal Effect ATP_synthesis_inhibition->Bactericidal_effect Murine Model Efficacy Workflow Infection Aerosol Infection of BALB/c mice with M. tuberculosis H37Rv Treatment Oral Administration of TBAJ-876 or Bedaquiline (5 days/week for 4 weeks) Infection->Treatment Assessment Assessment of Bacterial Load in Lungs (CFU counting) Treatment->Assessment Comparison Comparison of Efficacy Assessment->Comparison Comparative Safety Profile cluster_compounds Compounds cluster_safety Cardiac Safety Parameters TBAJ_876 TBAJ-876 hERG_affinity hERG Channel Affinity TBAJ_876->hERG_affinity Lower Bedaquiline Bedaquiline Bedaquiline->hERG_affinity Higher QTc_prolongation QTc Prolongation Risk hERG_affinity->QTc_prolongation Correlates with

References

Unraveling the Differential Mechanisms of TBAJ-876 and Bedaquiline: A Focus on Uncoupler Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) has necessitated the development of novel therapeutics with distinct mechanisms of action. Bedaquiline (B32110) (BDQ), the first diarylquinoline antibiotic approved for MDR-TB treatment, targets the F-ATP synthase of Mycobacterium tuberculosis, an essential enzyme for cellular energy production.[1][2] TBAJ-876, a next-generation diarylquinoline, has emerged as a promising candidate with improved safety and potency.[1][3] This guide provides a detailed comparison of the mechanisms of action of TBAJ-876 and bedaquiline, with a particular focus on their differential uncoupler activity, supported by experimental data and detailed protocols.

Core Mechanism of Action: Targeting the F-ATP Synthase

Both bedaquiline and TBAJ-876 exert their primary antimycobacterial effect by inhibiting the F-ATP synthase.[4] This enzyme, crucial for ATP synthesis, is a validated target for anti-TB drug development.[5] The inhibitory action of both drugs involves a dual-subunit mechanism, targeting both the c and ε subunits of the F-ATP synthase.[4][6] This dual binding stalls the rotation of the c-ring, a critical component of the enzyme's proton-translocating motor, thereby halting ATP production.[4]

The Differentiating Factor: Uncoupler Activity

A key distinction in the mechanism of action between bedaquiline and TBAJ-876 lies in their uncoupler activity. Bedaquiline acts as a protonophore, shuttling protons across the mycobacterial inner membrane and dissipating the proton motive force (PMF).[4][7] This uncoupling of the electron transport chain from ATP synthesis is considered a secondary mechanism of action for bedaquiline.[4]

In contrast, extensive studies have demonstrated that TBAJ-876 does not retain the uncoupler activity of its parent compound .[4] This difference is attributed to the lower lipophilicity of TBAJ-876 compared to bedaquiline.[4]

The following diagram illustrates the differential effect of the two compounds on the mycobacterial respiratory chain and ATP synthesis.

cluster_membrane Mycobacterial Inner Membrane cluster_bdq Bedaquiline Action cluster_tbaj TBAJ-876 Action ETC Electron Transport Chain (ETC) H_out H+ (Periplasm) ETC->H_out Pumps H+ out ATP_Synthase F-ATP Synthase H_out->ATP_Synthase Proton Motive Force BDQ_uncouple Uncoupling (Protonophore) H_out->BDQ_uncouple H_in H+ (Cytoplasm) ATP_Synthase->H_in H+ influx ATP ATP ATP_Synthase->ATP Synthesis BDQ Bedaquiline BDQ->ATP_Synthase Inhibits c & ε subunits BDQ_uncouple->H_in Dissipates PMF TBAJ TBAJ-876 TBAJ->ATP_Synthase Inhibits c & ε subunits

Fig. 1: Differential mechanisms of bedaquiline and TBAJ-876.

Quantitative Comparison of Biological Activity

The following tables summarize the key quantitative data comparing the in vitro and in vivo activities of TBAJ-876 and bedaquiline.

ParameterTBAJ-876BedaquilineReference
In Vitro Activity
MIC against M. tuberculosis H37Rv (μg/mL)0.0040.04[1]
MIC against Rv0678 mutant (μg/mL)0.030.3[3]
IC50 for ATP Synthesis Inhibition (nM)0.031 - 0.25.3[6]
Uncoupler Activity
Effect on Transmembrane pH Gradient (ACMA Quenching)20% reduction at 15 μMComplete reversal at 15 μM[4]
Intracellular pH Increase (at 1 μM)0.17 units0.35 units[4]
In Vivo Efficacy (Mouse Model)
Dose for similar activity to BDQ at 25 mg/kg3.125 mg/kg25 mg/kg[8]

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

ATP Synthesis Inhibition Assay

This assay measures the ability of a compound to inhibit ATP synthesis in inverted membrane vesicles (IMVs) from mycobacteria.

Materials:

  • Inverted membrane vesicles (IMVs) from M. bovis BCG or M. smegmatis.

  • Assay buffer (e.g., 50 mM HEPES-KOH pH 7.5, 10 mM MgCl2).

  • Substrate (e.g., NADH or succinate).

  • ADP.

  • Luciferin-luciferase ATP detection reagent.

  • Test compounds (TBAJ-876, bedaquiline).

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add IMVs, assay buffer, and the test compound.

  • Initiate the reaction by adding the substrate and ADP.

  • Incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

  • Stop the reaction (e.g., by adding a lysis buffer).

  • Add the luciferin-luciferase reagent to measure the amount of ATP produced.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition relative to a no-drug control and determine the IC50 value.[6]

start Start prep_imv Prepare Inverted Membrane Vesicles (IMVs) start->prep_imv prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds setup_plate Set up 96-well plate: IMVs + Buffer + Compound prep_imv->setup_plate prep_compounds->setup_plate initiate_reaction Initiate reaction: Add Substrate + ADP setup_plate->initiate_reaction incubate Incubate (e.g., 37°C, 30 min) initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction add_reagent Add Luciferin-Luciferase Reagent stop_reaction->add_reagent measure_luminescence Measure Luminescence add_reagent->measure_luminescence calculate_ic50 Calculate % Inhibition and IC50 measure_luminescence->calculate_ic50 end End calculate_ic50->end

Fig. 2: Workflow for ATP synthesis inhibition assay.
Uncoupler Activity Assay (ACMA Fluorescence Quenching)

This assay measures the effect of a compound on the transmembrane pH gradient of mycobacterial inverted membrane vesicles using the pH-sensitive fluorescent probe 9-amino-6-chloro-2-methoxyacridine (B163386) (ACMA).

Materials:

  • Inverted membrane vesicles (IMVs) from M. smegmatis.

  • Assay buffer (e.g., 50 mM HEPES-KOH pH 7.5, 10 mM MgCl2).

  • Electron donor (e.g., NADH or succinate).

  • ACMA fluorescent probe.

  • Test compounds (TBAJ-876, bedaquiline).

Procedure:

  • Add IMVs and ACMA to the assay buffer in a fluorometer cuvette.

  • Energize the vesicles by adding the electron donor, which leads to the pumping of protons into the vesicles and quenching of the ACMA fluorescence.

  • Once a stable quenched fluorescence signal is achieved, add the test compound.

  • Monitor the fluorescence signal over time. An increase in fluorescence (de-quenching) indicates dissipation of the pH gradient and uncoupler activity.

  • Quantify the effect as the percentage of fluorescence recovery compared to a positive control uncoupler (e.g., CCCP).[4]

start Start setup_cuvette Prepare cuvette: IMVs + ACMA + Buffer start->setup_cuvette energize Energize vesicles: Add electron donor setup_cuvette->energize monitor_quenching Monitor fluorescence quenching energize->monitor_quenching add_compound Add test compound monitor_quenching->add_compound monitor_dequenching Monitor fluorescence de-quenching add_compound->monitor_dequenching quantify Quantify uncoupler activity monitor_dequenching->quantify end End quantify->end

Fig. 3: Workflow for ACMA fluorescence quenching assay.
Time-Kill Assay

This assay determines the bactericidal activity of a compound against M. tuberculosis over time.

Materials:

  • M. tuberculosis culture (e.g., H37Rv).

  • Growth medium (e.g., Middlebrook 7H9 broth with supplements).

  • Test compounds (TBAJ-876, bedaquiline) at various concentrations (e.g., multiples of MIC).

  • 96-well plates or culture tubes.

  • Plating medium (e.g., Middlebrook 7H11 agar).

Procedure:

  • Prepare an inoculum of M. tuberculosis at a defined cell density.

  • In a multi-well plate or tubes, expose the bacteria to different concentrations of the test compounds.

  • Incubate the cultures at 37°C.

  • At various time points (e.g., 0, 3, 7, 14, 21 days), collect aliquots from each culture.

  • Perform serial dilutions of the aliquots and plate them on agar (B569324) plates.

  • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

  • Count the number of colony-forming units (CFU) to determine the viable bacterial count at each time point.

  • Plot the log10 CFU/mL versus time to generate time-kill curves.[2][4][9]

Conclusion: A Refined Mechanism for a Next-Generation Drug

The investigation into the differential mechanisms of TBAJ-876 and bedaquiline reveals a significant evolution in the development of diarylquinoline antibiotics. While both compounds share the primary target of the mycobacterial F-ATP synthase, the absence of uncoupler activity in TBAJ-876 is a critical distinction.[4]

Surprisingly, the loss of this secondary mechanism does not compromise the bactericidal potency of TBAJ-876; in fact, TBAJ-876 demonstrates superior in vitro and in vivo efficacy compared to bedaquiline.[1][4][8] This suggests that potent inhibition of the F-ATP synthase is the principal driver of the bactericidal activity of this drug class, and the uncoupler activity of bedaquiline may not be essential for its therapeutic effect. The refined mechanism of action, coupled with an improved safety profile, positions TBAJ-876 as a highly promising candidate for the future treatment of tuberculosis.

References

Evaluating TBAJ-876 for Reduced Cardiotoxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

TBAJ-876, a second-generation diarylquinoline, has emerged as a promising anti-tuberculosis candidate with the potential for a significantly improved safety profile over its predecessor, bedaquiline (B32110). This guide provides a comprehensive comparison of the cardiotoxicity profiles of TBAJ-876 and bedaquiline, supported by available preclinical and clinical data.

Executive Summary

Bedaquiline, a cornerstone in the treatment of multidrug-resistant tuberculosis, is associated with a risk of cardiotoxicity, primarily manifested as QT interval prolongation, which can lead to life-threatening arrhythmias. This adverse effect is attributed to the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2] TBAJ-876 was specifically designed to mitigate this risk. Preclinical data demonstrates that TBAJ-876 has a greatly attenuated inhibitory effect on the hERG channel compared to bedaquiline.[3][4] Furthermore, a Phase 1 clinical trial of TBAJ-876 in healthy adults revealed no clinically significant prolongation of the QTc interval. In contrast, clinical studies with bedaquiline have consistently reported mean increases in QTc interval.

Quantitative Data Comparison

The following tables summarize the key quantitative data comparing the cardiotoxicity and related pharmacological properties of TBAJ-876 and bedaquiline.

Table 1: In Vitro hERG Channel Inhibition

CompoundhERG IC50 (μM)Fold Difference
Bedaquiline~1.2-
TBAJ-876>30>25x

Data compiled from preclinical studies. A higher IC50 value indicates lower inhibitory potency.

Table 2: Clinical QT Interval Prolongation

CompoundStudy PopulationMean ΔQTcF (ms)Clinically Significant Prolongation
BedaquilinePatients with DR-TB12.3 - 34.06Observed in up to 37.1% of patients
TBAJ-876Healthy Adults (Phase 1)Not clinically significantNone observed

ΔQTcF represents the change from baseline in the Fridericia-corrected QT interval. "Clinically significant" is often defined as a QTcF > 500 ms (B15284909) or an increase of >60 ms from baseline.

Table 3: Physicochemical and Pharmacokinetic Properties

PropertyBedaquilineTBAJ-876Implication for Cardiotoxicity
Lipophilicity (clogP)HighLowerLower lipophilicity may reduce tissue accumulation, including in cardiac tissue.[1]
ClearanceLowHigherHigher clearance can lead to a shorter half-life and reduced drug exposure over time.[1]

Experimental Protocols

In Vitro hERG Inhibition Assay (Automated Patch Clamp)

The assessment of hERG potassium channel inhibition is a critical step in evaluating the proarrhythmic potential of a compound. Automated patch-clamp systems are commonly used for this purpose.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound on the hERG potassium current.

Methodology:

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are typically used.

  • Cell Preparation: Cells are cultured and harvested at optimal confluency. A single-cell suspension is prepared in an extracellular solution.

  • Electrophysiology:

    • The automated patch-clamp system captures individual cells and forms a high-resistance seal (gigaseal) between the cell membrane and the recording electrode.

    • The whole-cell configuration is established, allowing for control of the intracellular environment and measurement of ion channel currents.

  • Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. A typical protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the characteristic "tail current," which is used to quantify hERG activity.

  • Compound Application: The test compound is applied at multiple concentrations to determine a concentration-response relationship. A vehicle control and a known hERG inhibitor (e.g., E-4031) are included in each experiment.

  • Data Analysis: The peak tail current amplitude is measured at each concentration. The percentage of current inhibition is calculated relative to the control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo QT Interval Measurement (Preclinical Models)

Animal models are used to assess the effects of a drug on the QT interval in a whole-organism system.

Objective: To measure the change in the corrected QT (QTc) interval following administration of a test compound.

Methodology:

  • Animal Model: Conscious, telemetry-instrumented animals (e.g., dogs, non-human primates) are often used to allow for continuous electrocardiogram (ECG) monitoring without the confounding effects of anesthesia.

  • Instrumentation: A telemetry transmitter is surgically implanted to record and transmit ECG data.

  • Acclimatization: Animals are allowed to recover from surgery and are acclimated to the study environment to minimize stress-related ECG variations.

  • Dosing: The test compound is administered at various dose levels, typically including a vehicle control and a positive control known to prolong the QT interval (e.g., moxifloxacin).

  • ECG Recording: Continuous ECG recordings are collected at baseline (pre-dose) and at multiple time points after drug administration.

  • Data Analysis:

    • The QT interval is measured from the ECG recordings.

    • The QT interval is corrected for heart rate using a species-specific formula (e.g., Bazett's or Fridericia's correction) to obtain the QTc interval.

    • The change in QTc from baseline (ΔQTc) is calculated for each dose group and compared to the vehicle control.

    • The relationship between drug concentration in the plasma and the change in QTc is also analyzed.

Visualizations

Signaling_Pathway cluster_0 Cardiomyocyte Bedaquiline Bedaquiline hERG_Channel hERG (IKr) Potassium Channel Bedaquiline->hERG_Channel Strong Inhibition TBAJ-876 TBAJ-876 TBAJ-876->hERG_Channel Weak Inhibition K_Efflux Reduced K+ Efflux hERG_Channel->K_Efflux Allows Repolarization Delayed Repolarization K_Efflux->Repolarization Contributes to Action_Potential Prolonged Action Potential Repolarization->Action_Potential Shortens QT_Interval Prolonged QT Interval Action_Potential->QT_Interval Determines Arrhythmia Torsades de Pointes (Arrhythmia) Prolonged QT Interval Prolonged QT Interval Prolonged QT Interval->Arrhythmia

Caption: Mechanism of drug-induced QT prolongation.

Experimental_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Data Integration and Comparison Cell_Culture hERG-expressing Cell Culture Patch_Clamp Automated Patch Clamp Electrophysiology Cell_Culture->Patch_Clamp IC50_Determination IC50 Determination for hERG Inhibition Patch_Clamp->IC50_Determination Comparative_Analysis Comparative Analysis of Cardiotoxicity Potential IC50_Determination->Comparative_Analysis Animal_Model Telemetry-Instrumented Animal Model Drug_Administration Drug Administration (TBAJ-876 vs. Bedaquiline) Animal_Model->Drug_Administration ECG_Monitoring Continuous ECG Monitoring Drug_Administration->ECG_Monitoring QTc_Analysis QTc Interval Analysis ECG_Monitoring->QTc_Analysis QTc_Analysis->Comparative_Analysis

Caption: Experimental workflow for cardiotoxicity evaluation.

Conclusion

The available data strongly suggests that TBAJ-876 has a significantly reduced potential for cardiotoxicity compared to bedaquiline. The markedly lower in vitro inhibition of the hERG channel by TBAJ-876, coupled with the absence of clinically significant QT prolongation in early clinical trials, supports its continued development as a safer alternative for the treatment of tuberculosis. Further clinical studies in patient populations will be crucial to confirm these promising preclinical and Phase 1 findings. This improved safety profile, along with its potent antimycobacterial activity, positions TBAJ-876 as a valuable next-generation diarylquinoline.

References

A Head-to-Head Battle for Tuberculosis Treatment: Pharmacokinetic Deep Dive into TBAJ-876 and Bedaquiline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the pharmacokinetic profiles of two critical anti-tuberculosis agents: the next-generation diarylquinoline, TBAJ-876, and its predecessor, bedaquiline (B32110). This report synthesizes key experimental data, details methodologies, and visualizes complex biological and experimental processes to offer a clear, data-driven comparison.

TBAJ-876, a second-generation diarylquinoline, and bedaquiline, a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB), both target the ATP synthase in Mycobacterium tuberculosis, albeit with structural and resulting pharmacokinetic differences.[1][2] Understanding these differences is paramount for optimizing treatment regimens and developing future anti-tuberculars. This guide presents a comparative analysis of their pharmacokinetic profiles, drawing on data from clinical studies in healthy adult volunteers.

Quantitative Pharmacokinetic Profiles

The following table summarizes the key single-dose pharmacokinetic parameters for TBAJ-876 and bedaquiline, providing a direct comparison of their absorption, distribution, metabolism, and excretion characteristics.

Pharmacokinetic ParameterTBAJ-876 (100 mg, single dose, fasted)Bedaquiline (100 mg, single dose)
Maximum Plasma Concentration (Cmax) 18.8 ng/mL (for 10 mg dose) - 1,320 ng/mL (for 800 mg dose)0.47 µg/mL (470 ng/mL)
Time to Cmax (Tmax) 3 - 5 hours~5 hours[3]
Area Under the Curve (AUC) 277 hng/mL (for 10 mg dose) - 16,400 hng/mL (for 800 mg dose)16.6 µgh/mL (16,600 ngh/mL)
Apparent Clearance (CL/F) 5.10 L/h5.35 - 6.32 L/h
Terminal Half-life (t1/2) Long terminal half-life~5.5 months[3]
Effect of Food Exposures approximately doubled with tablet formulationBioavailability increased by approximately 2-fold[3]
Primary Metabolite M3M2 (N-monodesmethyl)
Metabolizing Enzyme CYP3A4CYP3A4

Note: Direct comparative Cmax and AUC values for a 100 mg single dose of TBAJ-876 were not explicitly available in the reviewed literature. The provided range for TBAJ-876 reflects data from a single-ascending dose study. Bedaquiline data is derived from a single-dose study in healthy volunteers.

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from rigorous clinical trials. The methodologies employed in these key studies are detailed below to provide context and allow for critical evaluation of the findings.

TBAJ-876: Phase 1, First-in-Human Study

A Phase 1, randomized, placebo-controlled study was conducted in healthy adult volunteers to evaluate the safety, tolerability, and pharmacokinetics of TBAJ-876. The study consisted of several parts:

  • Single-Ascending Dose (SAD): Healthy volunteers received single oral doses of TBAJ-876 as a suspension, with doses ranging from 10 mg to 800 mg under fasted conditions.

  • Food Effect Cohort: The effect of a high-fat meal on the pharmacokinetics of a 100 mg oral dose of TBAJ-876 was assessed.

  • Multiple-Ascending Dose (MAD): Subjects received daily oral doses of 25 mg, 75 mg, or 200 mg of TBAJ-876 for 14 days under fed conditions.

  • Relative Bioavailability: The bioavailability of a tablet formulation was compared to the oral suspension.

Blood Sampling: In the SAD cohorts, intensive blood sampling was performed over 24 hours post-dose, with sparse sampling for up to 10 weeks to characterize the long terminal half-life.

Bioanalytical Method: Plasma concentrations of TBAJ-876 and its major metabolite, M3, were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Bedaquiline: Clinical Pharmacology Studies

The pharmacokinetic profile of bedaquiline has been characterized through several Phase I and II studies involving both healthy volunteers and patients with tuberculosis.

  • Study Design: These studies included single- and multiple-dose evaluations. Single oral doses ranging from 10 mg to 700 mg were administered to healthy subjects.

  • Blood Sampling: For a single 100 mg oral dose study under fed conditions, a total of 21 blood samples were collected at various time points up to 72 hours post-dose. The sampling time points were: pre-dose (0 h), and 1, 2, 3, 3.5, 4, 4.5, 5, 5.5, 6, 6.5, 7, 8, 9, 10, 12, 16, 24, 36, 48, and 72 hours.

  • Bioanalytical Method: A sensitive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used for the quantification of bedaquiline and its N-monodesmethyl metabolite (M2) in human plasma. The method involved liquid-liquid extraction of the plasma samples using methyl tertiary butyl ether. Chromatographic separation was achieved on a C18 column with a mobile phase consisting of methanol (B129727) and 5 mM ammonium (B1175870) formate (B1220265) in 0.1% formic acid. The detection was performed on a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The method was linear over a concentration range of 5 to 1800 ng/mL.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

G Mechanism of Action of Diarylquinolines cluster_mtb Mycobacterium tuberculosis Cell cluster_process Cellular Respiration Drug TBAJ-876 / Bedaquiline ATP_Synthase F-ATP Synthase c-subunit ε-subunit Drug->ATP_Synthase:f1 Binds to c-subunit Drug->ATP_Synthase:f2 Binds to ε-subunit ATP_Synthesis ATP Synthesis ATP_Synthase->ATP_Synthesis Catalyzes Proton_Motive_Force Proton Motive Force Proton_Motive_Force->ATP_Synthase Drives rotation Cell_Death Bacterial Cell Death ATP_Synthesis->Cell_Death Leads to

Caption: Mechanism of action for TBAJ-876 and bedaquiline targeting the F-ATP synthase in M. tuberculosis.

G Pharmacokinetic Study Workflow cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_data Data Analysis Phase Subject_Recruitment Healthy Volunteer Recruitment Dosing Drug Administration (Single/Multiple Doses) Subject_Recruitment->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation & Extraction Blood_Sampling->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis Sample_Processing->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling LC_MS_Analysis->PK_Modeling Parameter_Estimation Parameter Estimation (Cmax, AUC, etc.) PK_Modeling->Parameter_Estimation

Caption: A generalized workflow for a clinical pharmacokinetic study.

References

Assessing the Long-Term Efficacy and Relapse Rates of TBAJ-876 Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TBAJ-876, now known as sorfequiline, is a novel, second-generation diarylquinoline antibiotic currently under investigation for the treatment of tuberculosis (TB). Developed by the TB Alliance, sorfequiline belongs to the same class of drugs as bedaquiline (B32110) and targets the F1FO-ATP synthase of Mycobacterium tuberculosis, an essential enzyme for cellular energy production. Preclinical and early-phase clinical data suggest that sorfequiline may offer improved potency and a better safety profile compared to its predecessor. This guide provides a comprehensive comparison of the TBAJ-876-containing regimen (SPaL) with the standard of care for drug-susceptible TB (HRZE) and the BPaL regimen, which is primarily used for drug-resistant TB. The assessment focuses on available efficacy data, with the understanding that long-term relapse rates for sorfequiline are yet to be determined through ongoing clinical trials.

Data Presentation: Comparative Efficacy of TB Treatment Regimens

The following tables summarize the available quantitative data on the efficacy of the SPaL regimen (sorfequiline + pretomanid (B1679085) + linezolid) in comparison to the HRZE and BPaL regimens. It is important to note that the data for SPaL is from an interim analysis of a Phase 2 clinical trial, and long-term outcomes are not yet available.

Table 1: Clinical Efficacy in Drug-Susceptible Tuberculosis

RegimenTreatment DurationEfficacy EndpointResultStudy PopulationSource
SPaL (100 mg sorfequiline) 8 weeks (initial phase)Stable Sputum Culture Conversion at Week 859%Adults with newly diagnosed, smear-positive, pulmonary drug-sensitive TBNC-009 Phase 2 Trial (Interim Results)[1]
HRZE 8 weeks (initial phase)Stable Sputum Culture Conversion at Week 845%Adults with newly diagnosed, smear-positive, pulmonary drug-sensitive TBNC-009 Phase 2 Trial (Interim Results)[1]
BPaL 8 weeks (initial phase)Stable Sputum Culture Conversion at Week 845%Adults with newly diagnosed, smear-positive, pulmonary drug-sensitive TBNC-009 Phase 2 Trial (Interim Results)[1]
HRZE (Standard of Care) 6 monthsCure Rate~85-95%Patients with drug-susceptible TBMultiple studies[2][3]
HRZE (Standard of Care) 6 monthsRelapse Rate~2-5%Patients with drug-susceptible TBMultiple studies[2][3][4]

Table 2: Efficacy in Drug-Resistant Tuberculosis (for BPaL context)

RegimenTreatment DurationEfficacy EndpointResultStudy PopulationSource
BPaL/BPaLM 6 monthsTreatment Success Rate95-96%Patients with rifampicin-resistant TBPilot study in Pakistan[5]
BPaL 6 monthsFavorable Outcome Rate84-93%Patients with highly drug-resistant TBZeNix Phase 3 Trial[6]
BPaL 6 monthsRelapse Rate~2% (pooled estimate)Patients with multidrug-resistant TBSystematic review and meta-analysis[7][8]

Experimental Protocols

Clinical Trial: NC-009 (Phase 2)

The NC-009 trial is a pan-Phase 2, multicenter, randomized, partially double-blind, controlled clinical trial designed to evaluate the safety and efficacy of the SPaL regimen in adults with newly diagnosed, smear-positive, drug-sensitive pulmonary tuberculosis.

  • Objective: To determine the optimal dose of sorfequiline (TBAJ-876) and to assess the bactericidal activity and safety of the SPaL regimen compared to the standard HRZE regimen and the BPaL regimen.

  • Study Arms:

    • SPaL (25 mg): Sorfequiline (25 mg) + Pretomanid (200 mg) + Linezolid (600 mg) daily for 8 weeks, followed by Isoniazid + Rifampicin (HR) for 7 to 18 weeks.

    • SPaL (50 mg): Sorfequiline (50 mg) + Pretomanid (200 mg) + Linezolid (600 mg) daily for 8 weeks, followed by HR for 7 to 18 weeks.

    • SPaL (100 mg): Sorfequiline (100 mg) + Pretomanid (200 mg) + Linezolid (600 mg) daily for 8 weeks, followed by HR for 7 to 18 weeks.

    • BPaL: Bedaquiline (200 mg daily for 8 weeks, then 100 mg daily) + Pretomanid (200 mg) + Linezolid (600 mg) for a total of 26 weeks.

    • HRZE (Standard of Care): Isoniazid (H), Rifampicin (R), Pyrazinamide (Z), and Ethambutol (E) daily for 8 weeks, followed by HR for 18 weeks.

  • Primary Endpoint: Time to stable sputum culture conversion to negative status through 8 weeks of treatment.

  • Key Secondary Endpoint: Proportion of participants with a favorable outcome at 26 weeks after the end of treatment.

  • Follow-up: Participants are followed for 52 weeks post-treatment to assess for relapse.

Preclinical Murine Model of Tuberculosis

Preclinical efficacy of TBAJ-876 and comparator drugs is typically evaluated in a well-established mouse model of chronic tuberculosis infection.

  • Animal Model: Female BALB/c mice (6-12 weeks old) are commonly used due to their susceptibility to M. tuberculosis.

  • Infection: Mice are infected via a low-dose aerosol route with a virulent strain of M. tuberculosis (e.g., H37Rv or Erdman strain) to establish a pulmonary infection. The bacterial load is allowed to establish for several weeks to create a chronic infection state.

  • Treatment: Treatment is initiated at a predefined time point post-infection. Drugs are administered orally by gavage, typically 5 days a week.

  • Efficacy Assessment:

    • Bactericidal Activity: At various time points during treatment, cohorts of mice are euthanized, and the lungs and spleens are homogenized. The number of viable bacteria is quantified by plating serial dilutions of the homogenates on nutrient agar (B569324) and counting colony-forming units (CFUs). A reduction in CFU counts compared to untreated controls indicates bactericidal activity.

    • Relapse Assessment: Following a defined duration of treatment, a cohort of mice is held without further therapy for a period (e.g., 3 months). At the end of this period, the lungs are cultured to determine the proportion of mice in which the infection has reactivated, indicating a relapse.

Mandatory Visualizations

G cluster_membrane Mycobacterial Inner Membrane F0 F0 (Proton Channel) F1 F1 (Catalytic Unit) F0->F1 Proton Motive Force p_in F0->p_in H+ inhibition_result ATP Synthesis Blocked atp_synthesis ADP + Pi -> ATP p_out p_out->F0 H+ TBAJ876 TBAJ-876 (Sorfequiline) TBAJ876->F0 Inhibits proton translocation G cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_arms Treatment Arms (Initial 8 Weeks) cluster_followup Continuation & Follow-up enrollment Enrollment of Adults with Drug-Susceptible Pulmonary TB randomize Randomization enrollment->randomize arm1 SPaL (25mg TBAJ-876) randomize->arm1 arm2 SPaL (50mg TBAJ-876) randomize->arm2 arm3 SPaL (100mg TBAJ-876) randomize->arm3 arm4 BPaL randomize->arm4 arm5 HRZE (Standard of Care) randomize->arm5 continuation Continuation Phase Treatment arm1->continuation arm2->continuation arm3->continuation arm4->continuation arm5->continuation followup Post-Treatment Follow-up (52 weeks) (Assessment for Relapse) continuation->followup G cluster_regimens Tuberculosis Treatment Regimens cluster_comparison Comparison Logic spal SPaL (Investigational) Sorfequiline (TBAJ-876) Pretomanid Linezolid Duration: ~4-6 Months (Potentially) comparison Efficacy & Safety (NC-009 Trial) spal->comparison vs bpal BPaL Bedaquiline Pretomanid Linezolid Duration: 6 Months bpal->comparison vs hrze HRZE (Standard of Care) Isoniazid Rifampicin Pyrazinamide Ethambutol Duration: 6 Months hrze->comparison vs

References

Safety Operating Guide

Navigating the Disposal of (Rac)-TBAJ-876: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the safe handling and disposal of novel chemical compounds are paramount for maintaining a secure laboratory environment and ensuring environmental compliance. (Rac)-TBAJ-876, a diarylquinoline analogue under investigation as an anti-tuberculosis agent, requires meticulous disposal procedures due to its classification as a research chemical with a not fully characterized hazard profile. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, aligning with general best practices for laboratory chemical waste management.

I. Compound Identification and Hazard Assessment

Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is crucial to treat this compound as potentially hazardous. As an analogue of Bedaquiline and a member of the quinoline (B57606) class of compounds, it should be handled with the assumption that it may possess toxicological properties, including potential toxicity if ingested or absorbed, and may be harmful to aquatic life.[1][2][3][4][5]

Key Chemical Data:

PropertyValue
Chemical Name This compound
Synonyms 3,5-dialkoxypyridine analogue of bedaquiline
Molecular Formula C₃₁H₃₇BrN₄O₇
Molecular Weight 657.55 g/mol
CAS Number 2131784-39-7

This data is compiled from publicly available sources. Always refer to the supplier's documentation for the most accurate information.

II. Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, all personnel must wear appropriate personal protective equipment to minimize exposure.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Body Protection: A laboratory coat should be worn at all times.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

III. Step-by-Step Disposal Procedure

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste program. Do not dispose of this chemical down the drain or in the regular trash.

Step 1: Waste Identification and Segregation

  • All waste materials containing this compound, including pure compound, solutions, and contaminated consumables (e.g., weigh boats, pipette tips, gloves), must be considered hazardous chemical waste.

  • Segregate this compound waste from other waste streams to prevent accidental reactions. Do not mix with incompatible chemicals.

Step 2: Waste Containment

  • Solid Waste: Collect solid this compound waste and contaminated materials in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a compatible material and have a secure, tight-fitting lid.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and labeled hazardous liquid waste container. Ensure the container is sealed to prevent spills and evaporation.

  • Empty Containers: The original container of this compound, even if seemingly empty, should be treated as hazardous waste and disposed of through the EHS office. Alternatively, follow your institution's specific guidelines for triple-rinsing empty chemical containers, collecting the rinsate as hazardous waste.

Step 3: Labeling of Waste Containers

Properly label all waste containers with the following information:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

  • An indication of the hazards (e.g., "Toxic," "Caution: Research Chemical, Hazards Not Fully Characterized").

  • The date when waste was first added to the container (accumulation start date).

  • The name of the principal investigator and the laboratory location.

Step 4: Storage of Chemical Waste

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be at or near the point of waste generation and under the control of laboratory personnel.

  • Ensure secondary containment for liquid waste containers to mitigate spills.

Step 5: Scheduling Waste Pickup

  • Once the waste container is full or ready for disposal, contact your institution's EHS office to schedule a waste pickup.

  • Follow all institutional procedures for requesting a waste collection and provide any necessary documentation.

IV. Spill Management

In the event of a spill, evacuate the immediate area and prevent others from entering. If the spill is small and you are trained to handle it, wear appropriate PPE, and clean it up using an absorbent material. All spill cleanup materials must be collected and disposed of as hazardous waste. For large spills, or if you are not equipped to handle them, contact your institution's EHS office immediately.

V. Experimental Protocols Cited

As this compound is a research compound, specific experimental protocols for its disposal are not available in the public domain. The procedures outlined above are based on general best practices for the management of laboratory chemical waste.

VI. Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound.

G A Step 1: Identify Waste (Solid, Liquid, Contaminated Materials) B Step 2: Segregate Waste (Keep separate from other chemical waste) A->B Segregate C Step 3: Contain Waste (Use compatible, sealed, and labeled containers) B->C Contain D Step 4: Store Waste (Designated Satellite Accumulation Area with Secondary Containment) C->D Store Safely E Step 5: Schedule Pickup (Contact Institutional EHS Office) D->E Request Collection F Proper Disposal by EHS E->F Dispose

Caption: General workflow for the disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the research community.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.